N-Phenyl-3-biphenylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,3-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c1-3-8-15(9-4-1)16-10-7-13-18(14-16)19-17-11-5-2-6-12-17/h1-14,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAYWJUCAONYLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609098 | |
| Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198275-79-5 | |
| Record name | N-Phenyl[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of N-Phenyl-3-biphenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-Phenyl-3-biphenylamine (CAS No: 198275-79-5). The information presented herein is crucial for its application in organic synthesis, materials science, and pharmaceutical research. All quantitative data is summarized for clarity, and a detailed experimental protocol for a common synthetic route is provided, accompanied by a workflow visualization.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C18H15N | [1][2] |
| Molecular Weight | 245.32 g/mol | [1][2] |
| Appearance | White to pale yellow or gray to brown crystalline solid/powder. | [1][3] |
| Melting Point | 90-94 °C (Note: Some sources report 92 °C, while one indicates 130-135 °C). | [1][3][4] |
| Boiling Point | Not experimentally determined. Estimated to be >300 °C based on related structures like 3-bromobiphenyl (300.0 ± 9.0 °C) and diphenylamine (302 °C). | [5][6] |
| Solubility | Good solubility in organic solvents such as toluene, ethanol, and ethers.[1][4][7] Insoluble in water.[6][8] | [1][4][6][7][8] |
| pKa (acid dissociation constant) | Not experimentally determined. Estimated to be in the range of 0.8 to 4.5, based on the pKa of diphenylamine (0.79) and other aminobiphenyls (3.82 for 2-aminobiphenyl, 4.35 for 4-aminobiphenyl). A predicted pKa for a structurally similar complex amine is 0.86 ± 0.50. | [9] |
| logP (octanol-water partition coefficient) | Not experimentally determined. Estimated to be > 4, based on the logP of the related compound 3-bromobiphenyl (4.65). | [5] |
Experimental Protocols
A prevalent and versatile method for the synthesis of N-arylamines, including this compound, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable route to form carbon-nitrogen bonds.
General Protocol for Buchwald-Hartwig Amination Synthesis of this compound
Materials:
-
3-Bromobiphenyl (or 3-iodobiphenyl)
-
Aniline
-
Palladium catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, SPhos, or a similar biaryl phosphine)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3))
-
Anhydrous toluene (or another suitable aprotic solvent like dioxane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Addition of Reagents: To the flask, add 3-bromobiphenyl, the base (e.g., sodium tert-butoxide), and anhydrous toluene.
-
Initiation of Reaction: Stir the mixture at room temperature for a few minutes, then add aniline.
-
Heating: Heat the reaction mixture to a specified temperature (typically between 80-110 °C) and maintain it for a period of 1 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Visualizations
Logical Relationship of Physicochemical Properties
The following diagram illustrates the interconnectedness of the fundamental physicochemical properties of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chembk.com [chembk.com]
- 5. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 9. N-(4-(phenyl-9H-carbazol-3-yl)phenyl)biphenyl-4-aMine | 1160294-96-1 [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of N-Phenyl-3-biphenylamine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-3-biphenylamine, also known as 3-anilinobiphenyl, is a diarylamine derivative. Diarylamines are significant structural motifs found in a variety of functional materials, including those used in organic light-emitting diodes (OLEDs), as well as in pharmacologically active compounds. The synthesis of specifically substituted diarylamines is a key focus in medicinal chemistry and materials science. This guide provides a detailed overview of the primary synthetic routes to this compound and the essential analytical techniques for its characterization.
Part 1: Synthesis of this compound
The construction of the C-N bond between an aryl halide and an amine is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods for the synthesis of this compound are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds.[1][2] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide or triflate with an amine in the presence of a base.[3][4] For the synthesis of this compound, this involves the reaction of a 3-substituted biphenyl (e.g., 3-bromobiphenyl or 3-iodobiphenyl) with aniline.
The general reaction scheme is as follows:
-
Aryl Halide: 3-Bromobiphenyl or 3-Iodobiphenyl
-
Amine: Aniline
-
Catalyst: A Palladium(0) source, such as Pd₂(dba)₃ or a Palladium(II) precatalyst like Pd(OAc)₂.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for high efficiency. Examples include BINAP, Xantphos, or specialized Buchwald ligands (e.g., RuPhos, XPhos).[5]
-
Base: A strong, non-nucleophilic base is required, typically sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).
-
Solvent: Anhydrous, inert aromatic solvents like toluene or xylene are commonly used.
Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a classical, copper-catalyzed method for forming C-N bonds.[6] While it often requires higher temperatures and stoichiometric amounts of copper compared to the Buchwald-Hartwig reaction, modern advancements have introduced ligand-accelerated systems that proceed under milder conditions.[7][8] The reaction, when applied to C-N bond formation, is often specifically referred to as the Goldberg reaction.[6]
The general reaction scheme is as follows:
-
Aryl Halide: 3-Iodobiphenyl is generally more reactive than 3-bromobiphenyl in this reaction.
-
Amine: Aniline
-
Catalyst: A Copper(I) source, most commonly copper(I) iodide (CuI).
-
Ligand: Simple ligands like L-proline or N-methylglycine can significantly improve reaction efficiency and lower the required temperature.[8]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically employed.
-
Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are common.[6]
Data Presentation: Synthesis Parameters
The following table summarizes typical conditions for the synthesis of this compound via these two primary methods.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation (Modern) |
| Aryl Halide | 3-Bromobiphenyl or 3-Iodobiphenyl | 3-Iodobiphenyl |
| Amine | Aniline | Aniline |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | CuI (5-10 mol%) |
| Ligand | Xantphos, BINAP, or similar phosphine (1-10 mol%) | L-proline or N-methylglycine (10-20 mol%) |
| Base | NaOtBu or KOtBu (1.2-2.0 equiv.) | K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.) |
| Solvent | Toluene or Xylene | DMSO or DMF |
| Temperature | 80 - 110 °C | 90 - 130 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |
Part 2: Experimental Protocols
This section provides a representative experimental protocol for the synthesis of this compound using the Buchwald-Hartwig amination method.
Protocol: Buchwald-Hartwig Synthesis of this compound
Materials:
-
3-Bromobiphenyl (1.0 equiv.)
-
Aniline (1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)
-
Xantphos (0.04 equiv.)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Anhydrous Toluene
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobiphenyl, Pd(OAc)₂, Xantphos, and NaOtBu.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Part 3: Characterization Techniques
After synthesis and purification, a suite of analytical techniques is employed to confirm the structure, identity, and purity of the this compound product.
Data Presentation: Physicochemical and Spectroscopic Data
| Property | Value / Expected Characteristics |
| Molecular Formula | C₁₈H₁₅N[9] |
| Molecular Weight | 245.32 g/mol [9] |
| Appearance | White to off-white or brown crystalline solid[10] |
| Melting Point | 90.0 - 94.0 °C[10] |
| ¹H NMR Spectroscopy | Aromatic protons (approx. 6.8-7.6 ppm), N-H proton (broad singlet). |
| ¹³C NMR Spectroscopy | Multiple signals in the aromatic region (approx. 115-145 ppm). |
| IR Spectroscopy | N-H stretch (approx. 3400 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹), C=C ring stretches (approx. 1600, 1500 cm⁻¹), C-N stretch (approx. 1310 cm⁻¹).[11] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 245. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 6.8-7.6 ppm) corresponding to the protons on the three phenyl rings. A broad singlet, corresponding to the N-H proton, would also be present.
-
¹³C NMR: The carbon NMR spectrum will display a number of distinct signals in the aromatic region (approximately 115-145 ppm), consistent with the carbon atoms of the biphenyl and aniline moieties.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For this compound, characteristic absorption bands include:
-
A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration.[11]
-
Multiple sharp peaks above 3000 cm⁻¹ due to aromatic C-H stretching.
-
Strong absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ from C=C stretching vibrations within the aromatic rings.[11]
-
A C-N stretching band typically observed around 1310 cm⁻¹.[11]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. Using electron ionization (EI), the mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 245, corresponding to its molecular weight.
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak indicates a high degree of purity.
-
Melting Point: A sharp melting point range close to the literature value (90-94 °C) is indicative of high purity.[10]
Part 4: Visualized Workflows
Synthesis Workflow Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. This compound | 198275-79-5 | TCI EUROPE N.V. [tcichemicals.com]
- 11. asianpubs.org [asianpubs.org]
N-Phenyl-3-biphenylamine: A Technical Overview for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Phenyl-3-biphenylamine, a key organic intermediate with significant applications in the field of organic electronics. This document consolidates essential chemical data, physical properties, and a generalized synthetic approach to support its use in research and development.
Core Chemical and Physical Data
This compound, also known as 3-Anilinobiphenyl, is an aromatic amine with the molecular formula C18H15N. Its chemical structure and key identifiers are summarized below.
| Parameter | Value | Reference |
| CAS Number | 198275-79-5 | [1][2][3] |
| Molecular Formula | C18H15N | [4] |
| Molecular Weight | 245.32 g/mol | [4] |
| Synonyms | N-phenyl-[1,1'-biphenyl]-3-amine, 3-Anilinobiphenyl | [3][5] |
Physicochemical Properties
The table below outlines the known physical and chemical properties of this compound. This data is crucial for its handling, storage, and application in various experimental setups.
| Property | Value |
| Appearance | White to gray to brown powder or crystals |
| Melting Point | 90.0 to 94.0 °C |
| Purity | >98.0% (GC) |
Applications in Organic Electronics
This compound is a versatile building block in materials science, particularly in the development of organic semiconductors. Its primary application lies in the fabrication of Organic Light-Emitting Diodes (OLEDs). Within an OLED device, it can function as a component in the hole transport layer (HTL) or as part of the emissive layer, contributing to the overall efficiency, brightness, and stability of the device. The biphenylamine structure provides excellent charge mobility and thermal stability, which are critical for the longevity and performance of OLED displays.
Generalized Synthetic Approach
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: A Generalized Ullmann Condensation Approach
The following provides a generalized, hypothetical experimental protocol for the synthesis of this compound based on the Ullmann condensation reaction. Note: This is a representative procedure and may require optimization.
Materials:
-
3-bromobiphenyl
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobiphenyl (1 equivalent), aniline (1.2 equivalents), CuI (0.1 equivalents), and K2CO3 (2 equivalents).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to a temperature between 120-150 °C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Device Architecture: OLED Integration
The role of this compound in an OLED can be visualized in the context of a typical device structure. The following diagram illustrates a simplified multi-layer OLED architecture where a material like this compound could be incorporated into the hole transport layer.
Caption: Simplified architecture of an Organic Light-Emitting Diode (OLED).
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. N-phenyl-[1,1'-biphenyl]-3-amine - CAS:198275-79-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 198275-79-5 [chemicalbook.com]
- 4. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 198275-79-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Solubility of N-Phenyl-3-biphenylamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenyl-3-biphenylamine, a significant aromatic amine, finds applications in various fields, including organic synthesis and materials science. A thorough understanding of its solubility in different organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This technical guide provides a comprehensive overview of the available solubility information for this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines a detailed, generalized experimental protocol for the precise determination of its solubility.
Introduction
This compound, with the chemical formula C₁₈H₁₅N, is a white to pale yellow crystalline solid. Its molecular structure, featuring both phenyl and biphenyl groups, dictates its solubility characteristics, rendering it generally soluble in organic solvents. The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical and biological systems. For researchers and professionals in drug development and chemical synthesis, precise solubility data is essential for tasks such as solvent selection for reactions and crystallizations, development of purification strategies, and formulation of products.
Qualitative Solubility of this compound
Based on available literature, this compound exhibits good solubility in common organic solvents.[1] Specific qualitative observations include:
-
Good solubility in ethanol and ethers.[1]
-
Soluble in toluene.
While this qualitative information provides a general guideline, it lacks the precise, quantitative data required for many scientific applications. The polarity of the solvent and the temperature are key factors that will influence the extent of solubility.
Quantitative Solubility Data
A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in grams per 100 mL or moles per liter) for this compound in various organic solvents at specified temperatures. The absence of such data highlights a knowledge gap and underscores the importance of experimental determination for applications requiring precise solubility values.
To address this, a generalized yet detailed experimental protocol for determining the solubility of this compound is provided in the subsequent section. This protocol can be adapted by researchers to generate the specific quantitative data they require.
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal equilibrium method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.
Principle
An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Constant temperature shaker bath or incubator
-
Thermostatically controlled vials with screw caps
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow
The experimental workflow for determining the solubility of this compound is illustrated in the diagram below.
References
Spectroscopic data (NMR, IR, UV-Vis) for N-Phenyl-3-biphenylamine.
Spectroscopic Data of N-Phenyl-3-biphenylamine: A Technical Guide
Introduction
This compound is an aromatic amine of interest to researchers in materials science and drug development. A thorough understanding of its structural and electronic properties is crucial for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for elucidating the molecular structure and characteristics of organic compounds. This guide provides a summary of expected spectroscopic data for this compound, based on the analysis of structurally similar compounds, and outlines the experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the expected ¹H NMR, ¹³C NMR, and key IR absorption bands for a compound structurally similar to this compound.
Table 1: ¹H NMR Data for Diphenylamine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.25 | t | 7.0 | 4H (meta-protons) |
| 7.07 | d | 7.7 | 4H (ortho-protons) |
| 6.92 | t | 7.3 | 2H (para-protons) |
| 5.63 | s (broad) | - | 1H (N-H) |
Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from multiple references.[1][2]
Table 2: ¹³C NMR Data for Diphenylamine
| Chemical Shift (δ) ppm | Assignment |
| 142.9 | C (quaternary, attached to N) |
| 129.1 | CH (meta) |
| 120.8 | CH (ortho) |
| 117.6 | CH (para) |
Solvent: CDCl₃, Frequency: 100 MHz.[1][3]
Table 3: Infrared (IR) Spectroscopy Data for Diphenylamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3120-3180 | Weak | N-H Stretch |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 1600-1450 | Strong | Aromatic C=C Bending |
| 1310-1360 | Strong | C-N Stretch |
| 680-750 | Strong | C-H Out-of-plane Bending |
Data compiled from various sources.[4]
UV-Vis Spectroscopy
The UV-Vis spectrum of diphenylamine in ethanol exhibits an absorption maximum around 300 nm.[5] This absorption is attributed to π → π* electronic transitions within the aromatic rings. For this compound, a similar absorption profile is expected, potentially with a slight shift in the absorption maximum due to the extended conjugation from the additional phenyl group.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a solid organic compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample (e.g., this compound).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.[1]
-
The instrument is tuned and locked to the deuterium signal of the solvent.
-
A standard one-pulse sequence is used for acquisition.
-
Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.[1]
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
A longer acquisition time and a greater number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
IR Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (usually 0.1 to 1.0).
-
-
UV-Vis Spectrum Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the dilute sample solution.
-
Place the reference and sample cuvettes in the appropriate holders in the instrument.
-
Scan the sample over a wavelength range of approximately 200 to 800 nm.
-
The instrument will record the absorbance of the sample as a function of wavelength.[5]
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a solid organic compound.
References
An In-depth Technical Guide to the Electronic and Molecular Structure of N-Phenyl-3-biphenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic and molecular structure of N-Phenyl-3-biphenylamine (also known as 3-anilinobiphenyl). The information presented herein is curated for researchers, scientists, and professionals in drug development who are interested in the fundamental properties of this triarylamine derivative. This document summarizes key data, outlines detailed experimental protocols for its synthesis and characterization, and provides visualizations of relevant chemical processes.
Core Molecular and Physical Properties
This compound is an aromatic amine with the chemical formula C18H15N. It is a solid at room temperature and sees application as an intermediate in organic synthesis, particularly in the development of materials for organic light-emitting diodes (OLEDs) and as a potential scaffold in medicinal chemistry.[1][2]
| Property | Value | Reference |
| Chemical Formula | C18H15N | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| CAS Number | 198275-79-5 | |
| Appearance | White to gray to brown powder/crystal | |
| Melting Point | 90.0 to 94.0 °C | |
| Solubility | Soluble in common organic solvents | [1] |
Molecular Structure and Geometry
The molecular structure of this compound, like other triarylamines, is characterized by a central nitrogen atom bonded to three aryl groups. This arrangement results in a non-planar, propeller-like conformation due to steric hindrance between the phenyl rings.[2] The nitrogen atom typically adopts a trigonal planar or nearly planar geometry.
| Parameter | Expected Value Range |
| C-N Bond Length | 1.40 - 1.44 Å |
| C-C (within phenyl) Bond Length | 1.38 - 1.41 Å |
| C-C (inter-ring) Bond Length | 1.48 - 1.51 Å |
| C-N-C Bond Angle | 118 - 122° |
| Phenyl Ring Dihedral Angles | 30 - 50° |
Electronic Structure and Properties
The electronic properties of this compound are of significant interest for its application in optoelectronic materials. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its charge transport capabilities. These properties can be investigated both experimentally through techniques like cyclic voltammetry and UV-Vis spectroscopy, and computationally using DFT.
For many triarylamine derivatives, the HOMO is localized on the nitrogen atom and the adjacent phenyl rings, while the LUMO is distributed over the aromatic system. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter influencing the material's electronic and optical properties.[8][9]
| Parameter | Typical Experimental/Computational Value Range |
| HOMO Energy Level | -5.1 to -5.8 eV |
| LUMO Energy Level | -2.0 to -2.5 eV |
| HOMO-LUMO Gap | 2.8 to 3.5 eV |
| UV-Vis Absorption (λmax) | 300 - 350 nm |
| Oxidation Potential | +0.5 to +1.2 V (vs. Fc/Fc+) |
Experimental Protocols
Synthesis via Buchwald-Hartwig Amination
A robust and widely used method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[10][11] This cross-coupling reaction forms the C-N bond between an aryl halide and an amine.
Reactants and Reagents:
-
3-Bromobiphenyl (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2, 0.02 eq)
-
(2-Dicyclohexylphosphino-2',4',6'-triisopropyl)biphenyl (XPhos, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by 3-bromobiphenyl and aniline via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Characterization Protocols
Objective: To determine the electronic absorption properties and estimate the optical bandgap.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a dilute solution (10⁻⁵ to 10⁻⁶ M) of this compound in a spectroscopic grade solvent (e.g., dichloromethane or THF).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum from 200 to 800 nm, using the pure solvent as a reference.
-
The wavelength of maximum absorption (λmax) corresponds to the primary electronic transition. The optical bandgap can be estimated from the onset of the absorption edge.
Objective: To determine the electrochemical properties, including the HOMO energy level.
Instrumentation: A potentiostat with a three-electrode cell.
Setup:
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Ag/AgCl or saturated calomel electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Electrolyte Solution: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Concentration: Approximately 1 mM.
Procedure:
-
Assemble the three-electrode cell with the electrolyte solution and purge with an inert gas (argon or nitrogen) for at least 15 minutes to remove oxygen.
-
Record a background voltammogram of the electrolyte solution.
-
Add the this compound solution to the cell.
-
Scan the potential from an initial value (e.g., 0 V) to a positive potential (e.g., +1.5 V) and back at a scan rate of 50-100 mV/s.
-
Record the resulting voltammogram. The potential at which the first oxidation peak appears is used to estimate the HOMO energy level relative to a ferrocene/ferrocenium (Fc/Fc+) internal standard.
Objective: To obtain the optimized molecular geometry and electronic structure (HOMO/LUMO energies).
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Methodology:
-
Geometry Optimization: The molecular structure of this compound is optimized using a functional such as B3LYP with a basis set like 6-31G(d,p) or larger.[9][12][13] This calculation provides the lowest energy conformation and detailed geometric parameters (bond lengths, angles, dihedrals).
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Electronic Properties: Single-point energy calculations on the optimized geometry are used to determine the energies of the frontier molecular orbitals (HOMO and LUMO).
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
The synthesis of this compound via Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow for Characterization
The characterization of this compound involves a logical flow of synthesis, purification, and analysis to determine its structural and electronic properties.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. chembk.com [chembk.com]
- 2. Triphenylamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new crystal phase of N,N,N′,N′-tetraphenyl-1,1′-biphenyl-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-Diphenyl-[1,1'-biphenyl]-4-amine | C24H19N | CID 9901683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. oaji.net [oaji.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Phenyl-3-biphenylamine and its Potential Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Phenyl-3-biphenylamine, a biphenylamine scaffold with significant potential in medicinal chemistry. The document details synthetic methodologies, explores known biological activities of its analogues, and presents structure-activity relationships, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
This compound, also known as 3-anilinobiphenyl, belongs to the class of N-aryl biphenylamines. This structural motif is of considerable interest in drug discovery due to its presence in a variety of biologically active molecules. The biphenyl core provides a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacological properties. Analogues of this compound have demonstrated a range of biological activities, including anticancer and kinase inhibitory effects, highlighting the therapeutic potential of this chemical class. This guide will delve into the synthesis, known biological activities, and future potential of derivatives and analogues based on the this compound core.
Synthesis of this compound and its Analogues
The synthesis of this compound and its derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods offer a high degree of flexibility and functional group tolerance, making them ideal for the construction of diverse libraries of analogues.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling provides a robust method for the formation of the biphenyl C-C bond. A general approach involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be envisioned through two primary retrosynthetic disconnections as illustrated below.
An In-depth Technical Guide to the Health and Safety Handling of N-Phenyl-3-biphenylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for professionals in research and development. The information provided for N-Phenyl-3-biphenylamine (CAS No. 198275-79-5) is based on currently available data, which is limited. For comprehensive safety information, always refer to the substance's specific Safety Data Sheet (SDS) provided by the supplier and follow all applicable institutional and governmental regulations.
Section 1: Chemical and Physical Properties
This compound is a crystalline powder, with colors ranging from white and yellow to gray and brown.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 198275-79-5 | [2][3] |
| Molecular Formula | C18H15N | [2][4] |
| Molecular Weight | 245.33 g/mol | [2][4] |
| Appearance | White to Gray to Brown powder/crystal | |
| Melting Point | 90.0 to 94.0 °C | |
| Boiling Point | 141 °C (lit.) | [3] |
| Flash Point | 121 °C (lit.) | [3] |
| Density | 1.111 g/cm³ | [3] |
| Vapor Pressure | 3.46E-07 mmHg at 25°C | [3] |
Section 2: Toxicological Data and Hazard Identification
Detailed toxicological data for this compound is not extensively available in the public domain. Therefore, it is crucial to handle this compound with a high degree of caution, assuming it may be hazardous. The following table summarizes the known hazard information.
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity | Data not available | Assume toxic if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Data not available | Avoid contact with skin. Wear protective gloves and clothing. |
| Eye Damage/Irritation | Data not available | Avoid contact with eyes. Wear eye and face protection. |
| Respiratory/Skin Sensitization | Data not available | Avoid breathing dust/fumes/gas/mist/vapors/spray. |
| Carcinogenicity/Mutagenicity | Data not available | Handle as a potential carcinogen/mutagen. |
GHS Hazard Statements (General Recommendation):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Section 3: Experimental Protocols for Safe Handling
Given the limited specific data, a conservative approach to handling is recommended. The following protocols are based on general best practices for handling research chemicals.
3.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Recommended Personal Protective Equipment for handling this compound.
3.2 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended for all weighing and transfer operations to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is between 2 to 8 °C.[1]
3.3 Spill and Waste Management
Prompt and appropriate response to spills is critical to prevent exposure and environmental contamination.
Caption: General workflow for responding to a chemical spill.
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Section 4: Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
References
An In-depth Technical Guide on the Thermal Stability of N-Phenyl-3-biphenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of N-Phenyl-3-biphenylamine. Due to a lack of extensive publicly available data specifically detailing the decomposition temperature of this compound, this document focuses on its known physical properties and outlines the standard methodologies for determining thermal stability.
Introduction
This compound, a biphenyl amine derivative, is a chemical compound of interest in various research and development sectors. Understanding its thermal stability is crucial for determining its suitability in applications where it might be subjected to elevated temperatures, such as in materials science and drug development. Thermal stability data, including the decomposition temperature, provides critical insights into the material's operational limits and potential degradation pathways.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C18H15N | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Appearance | White to Gray to Brown powder to crystal | [2] |
| Melting Point | 90.0 to 94.0 °C | [2] |
| 92 °C | [3] | |
| 111 °C (lit.) | [1] | |
| Boiling Point | 141 °C (lit.) | [1] |
| Flash Point | 121 °C (lit.) | [1] |
| Density | 1.111 g/cm³ | [1] |
Note: The literature presents some variability in the reported melting point, which could be attributed to different experimental conditions or sample purity.
Methodology for Determining Thermal Stability
To ascertain the thermal stability and decomposition temperature of this compound, two primary thermoanalytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The following are detailed, generalized experimental protocols for TGA and DSC analysis, based on standard practices for organic compounds.
1. Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The onset of mass loss indicates decomposition or evaporation.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small, accurately weighed sample of this compound (typically 3-5 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is loaded into the TGA furnace.
-
The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 mL/min) to prevent oxidative decomposition.
-
The sample is heated at a constant rate, for instance, 10 K/min or 20 °C/min.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The analysis is typically run over a temperature range that extends beyond the expected decomposition point, for example, from ambient temperature to 600 °C.
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The decomposition temperature is often reported as the onset temperature of the major weight loss step.
2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting and decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 K/min) under a controlled atmosphere (e.g., flowing nitrogen).
-
The heat flow to the sample and reference is monitored.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition.
Visualization of Experimental Workflow
The logical flow of a typical thermal analysis experiment can be visualized as follows:
Caption: Workflow for Thermal Stability Analysis.
Conclusion
While specific experimental data on the thermal decomposition of this compound is currently limited in publicly accessible literature, its thermal stability can be thoroughly investigated using standard analytical techniques such as TGA and DSC. The provided physicochemical data serves as a baseline for handling and storage, and the detailed experimental protocols offer a clear path for researchers to determine its thermal properties. The resulting data would be invaluable for defining the operational limits and ensuring the safe and effective use of this compound in its various applications.
References
N-Phenyl-3-biphenylamine (m-MTDATA): A Comprehensive Technical Guide to its Hole Transport Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-3-biphenylamine, commonly known as m-MTDATA (4,4',4''-Tris[phenyl(m-tolyl)amino]triphenylamine), is a starburst-type amorphous organic material that has garnered significant attention as a highly effective hole transport material (HTM) in a variety of optoelectronic applications.[1] Its unique molecular structure, characterized by a central triphenylamine core with three N-phenyl-N-(m-tolyl)amino arms, imparts excellent thermal stability and a low ionization potential, making it a prime candidate for facilitating efficient hole injection and transport in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[2][3] This technical guide provides an in-depth exploration of the hole transport mechanism of m-MTDATA, including its synthesis, electronic properties, and the experimental techniques used for its characterization.
Core Mechanism of Hole Transport
The predominant mechanism for hole transport in amorphous organic semiconductors like m-MTDATA is hopping . Unlike in crystalline inorganic semiconductors where charge carriers move through well-defined energy bands, in amorphous materials, charge transport occurs via discrete "hops" between localized electronic states.[4] These localized states arise from the inherent disorder in the material's molecular packing.
The process can be conceptualized as a series of redox reactions where a neutral molecule passes a positive charge (a hole) to an adjacent neutral molecule. The efficiency of this process is primarily governed by two key factors:
-
Intermolecular Distance and Overlap: The rate of hopping is exponentially dependent on the distance between adjacent molecules. Closer packing and favorable orbital overlap between neighboring molecules increase the probability of a successful hop.
-
Energetic Disorder: Variations in the local environment of each molecule lead to a distribution of Highest Occupied Molecular Orbital (HOMO) energy levels. Holes will preferentially hop to sites with lower energy (more favorable for hole occupation), but thermal energy can assist in overcoming small energy barriers to hop to sites with slightly higher energy.
m-MTDATA's starburst structure helps to promote the formation of homogeneous amorphous thin films with good intermolecular contact, which is conducive to efficient hole hopping.[2]
Quantitative Data Summary
The following tables summarize key electronic and performance data for m-MTDATA.
| Property | Value | Reference(s) |
| HOMO Level | 5.1 eV | [2] |
| LUMO Level | 2.0 eV | [2] |
| Ionization Potential | Low (comparable to derivatives) | [5] |
| Hole Mobility | 1.06 x 10⁻³ cm²/V·s (for a derivative) | [5] |
| Melting Point | 210 °C | [2] |
Experimental Protocols
Synthesis of m-MTDATA (Likely Method)
Reaction: Tris(4-iodophenyl)amine and N-phenyl-3-methylaniline are reacted in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene.
Detailed Protocol:
-
Reactant Preparation: In a glovebox, a reaction vessel is charged with tris(4-iodophenyl)amine, N-phenyl-3-methylaniline (3.3 equivalents), sodium tert-butoxide (4.5 equivalents), Pd₂(dba)₃ (0.01 equivalents), and P(t-Bu)₃ (0.04 equivalents).
-
Solvent Addition: Anhydrous toluene is added to the reaction vessel.
-
Reaction Conditions: The mixture is heated to reflux (approximately 110 °C) and stirred under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.
-
Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield pure m-MTDATA.
Hole Mobility Measurement: Space-Charge-Limited Current (SCLC) Method
The SCLC method is a steady-state technique used to determine the charge carrier mobility in a material by analyzing the current-voltage (I-V) characteristics of a single-carrier device.
Device Fabrication:
-
A pre-patterned indium tin oxide (ITO) coated glass substrate is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
An optional hole injection layer (e.g., PEDOT:PSS) can be spin-coated onto the ITO to ensure ohmic contact.
-
The m-MTDATA layer is then deposited onto the substrate, typically by thermal evaporation in a high-vacuum chamber, to the desired thickness (e.g., 100 nm).
-
A top electrode with a high work function (e.g., gold or molybdenum trioxide/aluminum) is then deposited by thermal evaporation to complete the hole-only device structure (ITO/m-MTDATA/Au).
Measurement Protocol:
-
The I-V characteristics of the fabricated device are measured using a source-measure unit.
-
The current density (J) is plotted against the applied voltage (V) on a log-log scale.
-
At low voltages, the current follows Ohm's law (J ∝ V). At higher voltages, the current becomes space-charge limited, and in the ideal trap-free case, follows the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³), where ε₀ is the vacuum permittivity, εᵣ is the relative permittivity of the material, μ is the hole mobility, and d is the thickness of the organic layer.
-
The hole mobility (μ) can be extracted from the slope of the J vs. V² plot in the SCLC region.
HOMO Level Determination: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Experimental Setup:
-
A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., a platinum wire).
-
A solution of m-MTDATA is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen.
Measurement Protocol:
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential, while the current is measured.
-
The resulting plot of current versus potential is a cyclic voltammogram.
-
The onset potential of the first oxidation peak (E_ox) is determined from the voltammogram.
-
The HOMO energy level can then be estimated using the empirical formula: HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]. The value 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.[6]
Visualizations
Caption: Likely synthesis route for m-MTDATA via Buchwald-Hartwig amination.
Caption: Workflow for SCLC hole mobility measurement.
Caption: Hole hopping mechanism in amorphous m-MTDATA.
References
- 1. 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine | 124729-98-2 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Dichotomy between the band and hopping transport in organic crystals: insights from experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. New m-MTDATA skeleton-based hole transporting materials for multi-resonant TADF OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Phenyl-3-biphenylamine as a Hole-Transport Layer in OLEDs
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the utilization of N-Phenyl-3-biphenylamine as a hole-transport layer (HTL) in the fabrication of Organic Light-Emitting Diodes (OLEDs). While specific experimental data for this compound is limited in publicly available literature, this guide offers a comprehensive framework based on established principles of OLED fabrication and the properties of analogous arylamine-based hole-transport materials. The protocols provided herein are generalized for small molecule organic semiconductor deposition and should be optimized for the specific properties of this compound.
Introduction
Organic Light-Emitting Diodes (OLEDs) are a prominent technology in modern displays and lighting, owing to their high contrast, wide viewing angles, and flexibility. The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers—holes and electrons—from the anode and cathode, respectively, to the emissive layer where they recombine to produce light. The hole-transport layer (HTL) plays a crucial role in this process by facilitating the efficient transport of holes from the anode and blocking the passage of excitons from the emissive layer to the anode, thereby enhancing device efficiency and lifetime.
This compound, a member of the triarylamine family, is a potential candidate for use as a hole-transport material. Its aromatic structure suggests good charge-carrying capabilities and morphological stability, which are key requirements for an effective HTL. This document outlines the material properties, a general synthesis approach, and detailed protocols for the fabrication and characterization of OLEDs using an this compound HTL.
Material Properties of this compound
Specific experimental data for the electronic and transport properties of this compound are not widely reported. However, some basic physical properties have been identified.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3-Anilinobiphenyl |
| CAS Number | 198275-79-5 |
| Molecular Formula | C₁₈H₁₅N |
| Molecular Weight | 245.32 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 90.0 to 94.0 °C[1] |
For comparison, the properties of commonly used hole-transport materials are provided in the table below. These values can serve as a benchmark for the expected performance of this compound.
| Material | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temp. (Tg) (°C) |
| NPB (N,N'-bis(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine) | ~5.4 - 5.6 | ~2.4 - 2.6 | 10⁻³ - 10⁻⁴ | ~95 |
| TPD (N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine) | ~5.5 | ~2.3 | 10⁻³ - 10⁻⁴ | ~60 |
| α-NPD (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) | ~5.4 - 5.5 | ~2.3 - 2.4 | 10⁻³ - 10⁻⁴ | ~96 |
Experimental Protocols
The following sections provide detailed protocols for the synthesis of this compound and the fabrication of a multi-layer OLED device incorporating it as the HTL.
Synthesis of this compound (General Buchwald-Hartwig Amination)
A common method for the synthesis of triarylamines is the Buchwald-Hartwig amination. A general procedure is outlined below.
Materials:
-
3-Bromobiphenyl
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand
-
Sodium tert-butoxide (NaO-t-Bu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add 3-bromobiphenyl, aniline (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and the phosphine ligand (0.04 equivalents) to a dry Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and bring it out of the glovebox.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Further purify the material for OLED applications by sublimation.
OLED Device Fabrication Protocol
This protocol describes the fabrication of a standard multi-layer OLED device using thermal evaporation.
Device Structure: ITO / Hole-Injection Layer (HIL) / This compound (HTL) / Emissive Layer (EML) / Electron-Transport Layer (ETL) / Electron-Injection Layer (EIL) / Cathode.
Materials and Equipment:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
High-purity organic materials for each layer (e.g., HAT-CN for HIL, Alq₃ for EML/ETL)
-
Lithium fluoride (LiF) for EIL
-
Aluminum (Al) for cathode
-
Deionized water, acetone, isopropyl alcohol
-
Ultrasonic bath
-
UV-Ozone or oxygen plasma cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
UV-curable epoxy and glass slides for encapsulation
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Rinse the substrates with deionized water between each sonication step. c. Dry the substrates with a stream of dry nitrogen. d. Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes immediately before loading into the evaporation chamber to improve the ITO work function and remove any remaining organic residues.
-
Thin Film Deposition: a. Transfer the cleaned ITO substrates into the high-vacuum thermal evaporation chamber. b. Load the organic materials, LiF, and Al into separate evaporation sources (e.g., crucibles). c. Evacuate the chamber to a base pressure of < 10⁻⁶ Torr. d. Sequentially deposit the layers onto the ITO substrate according to the desired device architecture. A typical layer stack is as follows: i. HIL: 10 nm of HAT-CN at a deposition rate of 0.1 Å/s. ii. HTL: 40 nm of This compound at a deposition rate of 1-2 Å/s. iii. EML: 20 nm of the desired emissive material (e.g., Alq₃ for green emission) at a deposition rate of 1-2 Å/s. iv. ETL: 30 nm of an electron-transporting material (e.g., Alq₃ or TPBi) at a deposition rate of 1-2 Å/s. v. EIL: 1 nm of LiF at a deposition rate of 0.1-0.2 Å/s. vi. Cathode: 100 nm of Al at a deposition rate of 5-10 Å/s. e. Use a quartz crystal microbalance to monitor the thickness and deposition rate of each layer in real-time.
-
Encapsulation: a. Without breaking vacuum, transfer the fabricated devices into an inert atmosphere glovebox. b. Apply a bead of UV-curable epoxy around the active area of the device. c. Carefully place a clean glass slide on top of the epoxy, ensuring no air bubbles are trapped. d. Cure the epoxy by exposing it to a UV lamp for the recommended time.
Device Characterization
Once fabricated, the OLED devices should be characterized to evaluate their performance.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Use a source meter unit and a photodetector to measure the current density and luminance as a function of the applied voltage. This will determine the turn-on voltage, operating voltage, and brightness of the device.
-
Electroluminescence (EL) Spectrum: Use a spectrometer to measure the emission spectrum of the device at a given voltage to determine the color coordinates (CIE).
-
Efficiency Measurements: Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the J-V-L data.
-
Device Lifetime: Monitor the luminance of the device over time at a constant current to determine its operational stability (e.g., T₅₀, the time it takes for the luminance to decay to 50% of its initial value).
Visualizations
OLED Fabrication Workflow
References
Application Notes and Protocols for N-Phenyl-3-biphenylamine in Perovskite Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-3-biphenylamine, a derivative of triphenylamine, is a promising candidate for use as a hole transport material (HTM) in perovskite solar cells (PSCs). Its molecular structure, featuring a conjugated system of aromatic rings, facilitates efficient hole extraction from the perovskite absorber layer and subsequent transport to the electrode. This document provides detailed application notes and protocols for the integration of this compound into the fabrication of high-performance perovskite solar cells. The methodologies and expected outcomes are based on established practices for analogous triphenylamine and diphenylamine-based HTMs in state-of-the-art perovskite solar cell research.
Role of this compound in Perovskite Solar Cells
In a typical p-i-n (inverted) or n-i-p (conventional) perovskite solar cell architecture, the HTM plays a crucial role in:
-
Efficient Hole Extraction: Facilitating the transfer of photogenerated holes from the valence band of the perovskite layer.
-
Hole Transport: Providing a conductive pathway for holes to travel towards the anode (e.g., Gold or Silver).
-
Electron Blocking: Preventing electrons from the perovskite's conduction band from reaching the anode, thus reducing recombination losses.
-
Interfacial Passivation: Passivating defects at the perovskite surface to minimize non-radiative recombination and enhance device stability.
The chemical structure of this compound is anticipated to provide good solubility in common organic solvents used for device fabrication and to form a uniform, pinhole-free thin film, which is critical for achieving high power conversion efficiencies.
Quantitative Data Summary
While specific data for this compound is not extensively available in published literature, the following table summarizes typical performance metrics achieved with closely related diphenylamine and triphenylamine-based HTMs in perovskite solar cells. These values can serve as a benchmark for evaluating the performance of devices incorporating this compound.
| Parameter | Symbol | Typical Value Range | Unit |
| Power Conversion Efficiency | PCE | 18 - 22 | % |
| Open-Circuit Voltage | Voc | 1.05 - 1.15 | V |
| Short-Circuit Current Density | Jsc | 22 - 25 | mA/cm2 |
| Fill Factor | FF | 75 - 82 | % |
Experimental Protocols
Synthesis of this compound
Note: A generalized synthetic protocol based on common cross-coupling reactions for similar molecules is provided below. Specific reaction conditions may need optimization.
Reaction: Buchwald-Hartwig amination of 3-bromobiphenyl with aniline.
Materials:
-
3-Bromobiphenyl
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, combine 3-bromobiphenyl (1.0 eq), aniline (1.2 eq), Pd(OAc)2 (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) in a Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Synthetic pathway for this compound.
Perovskite Solar Cell Fabrication (Inverted p-i-n Architecture)
This protocol outlines the fabrication of a perovskite solar cell using this compound as the hole transport layer in an inverted p-i-n architecture.
Materials and Substrates:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
This compound
-
Chlorobenzene (anhydrous)
-
Perovskite precursor solution (e.g., a mixed-cation, mixed-halide formulation like (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ in a mixed solvent of DMF and DMSO)
-
Electron Transport Layer (ETL) material (e.g., PCBM, C60)
-
Bathocuproine (BCP)
-
Silver (Ag) or Gold (Au) evaporation pellets
-
Cleaning solvents: Deionized water, isopropanol, acetone
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of this compound in anhydrous chlorobenzene (e.g., 5-10 mg/mL).
-
Spin-coat the this compound solution onto the cleaned ITO substrate at 3000-5000 rpm for 30 seconds.
-
Anneal the substrate at 100-120 °C for 10 minutes on a hotplate.
-
-
Perovskite Layer Deposition (One-Step Method):
-
Transfer the substrate with the HTL into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the HTL at a two-step spin program (e.g., 1000 rpm for 10 s, then 4000-6000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the spinning substrate about 5-10 seconds before the end of the program.
-
Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of the ETL material (e.g., 20 mg/mL PCBM in chlorobenzene).
-
Spin-coat the ETL solution onto the perovskite layer at 1000-2000 rpm for 30 seconds.
-
Anneal at 80-100 °C for 5-10 minutes if required.
-
-
Buffer Layer and Metal Electrode Deposition:
-
Deposit a thin layer of BCP (approximately 5-10 nm) onto the ETL via thermal evaporation.
-
Deposit the metal back contact (e.g., 100 nm of Ag or Au) by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
Caption: Experimental workflow for perovskite solar cell fabrication.
Characterization of the Perovskite Solar Cell
1. Current Density-Voltage (J-V) Measurement:
-
Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.
-
Measure the J-V curve by sweeping the voltage from forward to reverse bias and vice versa to assess any hysteresis.
-
Extract key photovoltaic parameters: Voc, Jsc, FF, and PCE.
2. External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc and verify the value obtained from the J-V measurement.
3. Morphological and Structural Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the cross-section of the device and the morphology of each layer.
-
Atomic Force Microscopy (AFM): To characterize the surface roughness and grain size of the HTL and perovskite films.
-
X-ray Diffraction (XRD): To confirm the crystalline structure of the perovskite film.
Signaling Pathways and Logical Relationships
The efficient operation of the perovskite solar cell with this compound as the HTM relies on the well-aligned energy levels of the different components. The following diagram illustrates the charge generation and transport pathway.
Caption: Charge generation and transport pathway in the solar cell.
Conclusion
This compound holds significant promise as a cost-effective and efficient hole transport material for perovskite solar cells. The protocols outlined in this document provide a comprehensive guide for its synthesis, integration into solar cell devices, and subsequent characterization. While the provided performance data is based on analogous compounds, it sets a strong precedent for achieving high-efficiency devices. Further research and optimization of deposition parameters and device architecture are encouraged to fully realize the potential of this compound in advancing perovskite photovoltaic technology.
N-Phenyl-3-biphenylamine: A Versatile Building Block for Organic Semiconductors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
N-Phenyl-3-biphenylamine, a member of the triarylamine family, is a promising organic molecule that serves as a fundamental building block for the development of advanced organic semiconductor materials. Its inherent electronic properties, characterized by a high hole mobility and suitable energy levels, make it an attractive candidate for applications in a variety of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). These materials are instrumental in creating efficient hole transport layers (HTLs), which are crucial for balanced charge injection and transport, ultimately enhancing device performance and longevity.
Physicochemical Properties
This compound, also known as 3-anilinobiphenyl, is a solid organic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 198275-79-5 | [1][2][3] |
| Molecular Formula | C18H15N | [2][3] |
| Molecular Weight | 245.32 g/mol | [2][3] |
| Appearance | White to Gray to Brown powder/crystal | |
| Melting Point | 92 °C | [3] |
| Purity | >98.0% (GC) |
Applications in Organic Electronics
The triphenylamine core of this compound provides excellent charge mobility and thermal stability. This makes it a valuable component in the synthesis of materials for various layers within organic electronic devices.
Hole Transport Layers (HTLs) in OLEDs
In OLEDs, the HTL facilitates the transport of holes from the anode to the emissive layer, where they recombine with electrons to produce light. The efficiency of this process is critical for the overall performance of the device. Materials derived from this compound are expected to exhibit high hole mobility and form stable amorphous films, which are desirable characteristics for an HTL. The biphenylamine structure contributes to the longevity and performance of OLED displays.[4]
Hole Transporting Materials (HTMs) in Perovskite Solar Cells
In PSCs, the HTM plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode. The energy levels of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction. Triphenylamine-based materials have been shown to be effective HTMs in PSCs, leading to high power conversion efficiencies (PCE).
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of biphenylamine derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a C-C bond between an organoboron compound and an organic halide.
General Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (e.g., 3-bromoaniline) (1.0 mmol), the corresponding phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add an anhydrous solvent (e.g., toluene) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol).
-
Reaction: Heat the mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Fabrication of a Generic OLED Device
This protocol describes the fabrication of a multilayer OLED using vacuum thermal evaporation.
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO.[5]
-
-
Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers:
-
Hole Injection Layer (HIL): e.g., 2-TNATA (15 nm)
-
Hole Transport Layer (HTL): this compound based material (40 nm)
-
Emissive Layer (EML): e.g., Alq₃ doped with a fluorescent dye (30 nm)
-
Electron Transport Layer (ETL): e.g., Alq₃ (20 nm)
-
Electron Injection Layer (EIL): e.g., LiF (1 nm)
-
Cathode: Aluminum (100 nm)
-
-
-
Encapsulation:
-
Without exposure to air, encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.
-
Characterization of Thin Films
Thin films of this compound based materials can be characterized using various techniques to understand their morphological, optical, and electrical properties.
-
Film Deposition: Prepare thin films by spin-coating a solution of the material in a suitable solvent (e.g., chlorobenzene) onto a substrate.
-
Morphology: Analyze the surface morphology and roughness using Atomic Force Microscopy (AFM).
-
Optical Properties: Measure the UV-Vis absorption and photoluminescence (PL) spectra to determine the optical bandgap and emission characteristics.
-
Electrical Properties: Fabricate hole-only devices to measure the hole mobility using the space-charge limited current (SCLC) method.
Performance Data of Related Materials
Quantitative performance data for devices specifically utilizing this compound is scarce in the available literature. However, data from related triphenylamine-based materials in perovskite solar cells can provide an indication of the potential performance.
| Device Architecture | HTM | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF | Ref. |
| 2D/3D FAPbI₃ PSC | DPA-PEAI | 25.7 | 1.21 | 25.85 | 0.821 | [6] |
| Inverted PSC | S-Poly-TPD | 21.3 | - | - | - | [7] |
| Inverted PSC | Poly-TPD | 15.1 | - | - | - | [7] |
Note: DPA-PEAI is a triphenylamine-functionalized ligand, while S-Poly-TPD and Poly-TPD are polymeric hole-transport materials based on triphenylamine derivatives.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in organic semiconductors.
Caption: Experimental workflow for the synthesis, fabrication, and characterization of organic electronic devices.
Caption: Energy level diagram of a typical multilayer OLED device.
References
Application Notes and Protocols for Vacuum Deposition of N-Phenyl-3-biphenylamine Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the experimental setup and vacuum deposition of N-Phenyl-3-biphenylamine films, a crucial component in various organic electronic devices. The following sections outline the necessary equipment, substrate preparation, deposition parameters, and characterization techniques.
Introduction
This compound is a small organic molecule with promising applications in organic electronics, particularly as a hole transport layer (HTL) in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. The performance of these devices is highly dependent on the quality and morphology of the thin films. Vacuum thermal evaporation is a preferred method for depositing high-purity, uniform thin films of such organic materials. This document provides a comprehensive guide to establishing a reproducible experimental setup for the vacuum deposition of this compound films.
Experimental Setup and Materials
A standard high-vacuum deposition system is required for this process. The key components and materials are listed below.
| Component/Material | Specification/Purity | Purpose |
| Vacuum Chamber | High Vacuum (HV) or Ultra-High Vacuum (UHV) compatible | Provides a controlled environment for deposition. |
| Pumping System | Turbomolecular pump backed by a rotary vane pump | To achieve the required high vacuum level. |
| Pressure Gauge | Wide-range gauge (e.g., Pirani/Cold Cathode) | To monitor the pressure inside the chamber. |
| Evaporation Source | Low-temperature evaporation (LTE) source or standard thermal source with precise temperature control | To heat the source material for sublimation. |
| Crucible | Alumina, quartz, or tantalum boat | To hold the this compound powder. |
| Substrate Holder | Capable of heating and rotation | To ensure uniform film deposition and control substrate temperature. |
| Quartz Crystal Microbalance (QCM) | For in-situ thickness and rate monitoring | To control the film thickness and deposition rate. |
| Substrates | Indium Tin Oxide (ITO) coated glass, Silicon wafers, or other suitable substrates | The surface onto which the film is deposited. |
| This compound | >98% (sublimed grade recommended) | The source material for the thin film. |
| Cleaning Solvents | Acetone, Isopropanol (IPA), Deionized (DI) water (semiconductor grade) | For substrate cleaning. |
| Detergent | Laboratory-grade detergent (e.g., Hellmanex III) | For initial substrate cleaning. |
Experimental Protocols
Substrate Preparation
Proper substrate cleaning is a critical step to ensure good film adhesion and device performance. The following protocol is recommended for ITO-coated glass substrates.
-
Initial Cleaning:
-
Immerse the ITO substrates in a beaker containing a solution of laboratory-grade detergent and deionized water.
-
Sonicate the substrates for 15 minutes in an ultrasonic bath.
-
Rinse the substrates thoroughly with deionized water.
-
-
Solvent Cleaning:
-
Transfer the substrates to a beaker containing acetone.
-
Sonicate for 15 minutes.
-
Transfer the substrates to a beaker containing isopropanol (IPA).
-
Sonicate for another 15 minutes.
-
Rinse the substrates again with deionized water.
-
-
Drying and Surface Treatment:
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
For enhanced cleaning and to improve the surface energy, treat the substrates with UV-Ozone for 15-20 minutes immediately before loading into the vacuum chamber.
-
Vacuum Deposition Procedure
-
Loading:
-
Place a suitable amount of this compound powder into the crucible. The amount will depend on the desired film thickness and the chamber geometry.
-
Mount the cleaned substrates onto the substrate holder.
-
-
Pump Down:
-
Close the vacuum chamber and start the pumping sequence to evacuate the chamber to a base pressure of at least 5 x 10-6 Torr. Lower pressures are beneficial for higher purity films.
-
-
Deposition Parameters:
-
The following table summarizes the key deposition parameters.
-
| Parameter | Recommended Value/Range | Notes |
| Base Pressure | ≤ 5 x 10-6 Torr | A lower base pressure reduces the incorporation of impurities into the film. |
| Substrate Temperature | Room Temperature to 100 °C | The substrate temperature can influence the film morphology and crystallinity. Start with room temperature and optimize as needed. |
| Deposition Rate | 0.5 - 2.0 Å/s | A slower deposition rate generally leads to more ordered and uniform films. Monitor and control using the QCM. |
| Source Temperature (Evaporation Temperature) | 150 - 200 °C (Estimated) | This is an estimated range based on the melting point of this compound (92 °C). The optimal temperature should be determined experimentally by slowly increasing the source power until the desired deposition rate is achieved. |
| Final Film Thickness | 10 - 100 nm | The desired thickness will depend on the specific application of the film. |
-
Deposition Process:
-
Once the base pressure is reached, begin to slowly ramp up the temperature of the evaporation source.
-
Monitor the QCM for the onset of deposition.
-
Adjust the source temperature to achieve the desired deposition rate.
-
Once the target thickness is reached, close the shutter and ramp down the source temperature.
-
-
Cool Down and Venting:
-
Allow the system and substrates to cool down before venting the chamber with an inert gas like nitrogen.
-
Film Characterization
After deposition, the this compound films should be characterized to determine their properties.
| Characterization Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size. |
| Scanning Electron Microscopy (SEM) | Surface morphology and cross-sectional analysis for thickness verification. |
| UV-Vis Spectroscopy | Optical absorption properties and estimation of the optical bandgap. |
| X-ray Diffraction (XRD) | Crystalline structure and orientation of the film. |
Experimental Workflow Diagram
Caption: Workflow for vacuum deposition of this compound films.
Application Notes and Protocols for Incorporating N-Phenyl-3-biphenylamine Derivatives in Dye-Sensitized Solar Cells
Introduction
N-Phenyl-3-biphenylamine and its derivatives, belonging to the broader class of arylamines like triphenylamine (TPA), are promising organic materials for applications in dye-sensitized solar cells (DSSCs). These compounds are characterized by their excellent electron-donating capabilities and hole-transporting properties, which are crucial for high-efficiency photovoltaic devices.[1][2] Their propeller-like molecular structure can inhibit charge recombination at the semiconductor/electrolyte interface, a key factor in improving solar cell performance.[3] This document provides detailed application notes and protocols for the incorporation of this compound-based compounds in DSSCs, both as core components of organic sensitizers and as hole-transporting materials (HTMs).
Application Note I: this compound Derivatives as Donor Moieties in Organic Sensitizers
Organic sensitizers in DSSCs typically follow a Donor-π-Acceptor (D-π-A) architecture. In this design, the this compound moiety can serve as a potent electron donor. Upon photoexcitation, an electron is transferred from the donor (the highest occupied molecular orbital, HOMO) to the acceptor (the lowest unoccupied molecular orbital, LUMO), and then injected into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂).[4] The π-bridge facilitates this intramolecular charge transfer.
Diagram of a D-π-A Organic Sensitizer
Caption: D-π-A structure of an organic sensitizer.
Experimental Protocol: Synthesis of a Biphenylamine-Based Sensitizer
This protocol provides a general method for synthesizing a D-π-A sensitizer, adapted from procedures for similar triphenylamine-based dyes.[3][5][6]
Step 1: Formylation of the Biphenylamine Core
-
React this compound with a suitable formylating agent (e.g., Vilsmeier-Haack reagent) to introduce an aldehyde group. This aldehyde will be used to connect the π-bridge.
-
Purify the resulting aldehyde product using column chromatography.
Step 2: Attachment of the π-Bridge
-
The formylated biphenylamine is then reacted with a π-bridge precursor, such as a thiophene derivative with an active methylene group, via a condensation reaction (e.g., Knoevenagel condensation).
-
This step extends the conjugation of the molecule, which is crucial for efficient light harvesting.
Step 3: Introduction of the Acceptor/Anchoring Group
-
Finally, the molecule is reacted with an acceptor group that also serves to anchor the dye to the TiO₂ surface, such as cyanoacrylic acid.
-
The final product is purified by recrystallization or column chromatography and characterized by NMR and mass spectrometry.
Experimental Protocol: Fabrication of a Dye-Sensitized Solar Cell
This protocol outlines the fabrication of a DSSC using an organic sensitizer.
1. Preparation of the TiO₂ Photoanode:
- A suspension of TiO₂ nanoparticles is prepared.[7]
- This suspension is coated onto a conductive glass substrate (e.g., FTO glass) using a technique like doctor-blading or screen printing.[7]
- The coated slide is then sintered at high temperatures (e.g., 450°C) to create a porous, crystalline TiO₂ film.[7]
2. Dye Sensitization:
- The sintered TiO₂ photoanode is immersed in a solution of the this compound-based dye (typically in an organic solvent like ethanol or a mixture of acetonitrile and tert-butanol) for a specific duration (e.g., 12-24 hours) to allow for the adsorption of the dye onto the TiO₂ surface.[8]
3. Assembly of the Solar Cell:
- A counter electrode is prepared, usually by coating another conductive glass slide with a catalytic material like platinum or carbon.[7]
- The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-like structure, separated by a thin polymer sealant.
- An electrolyte solution (commonly containing an iodide/triiodide redox couple) is injected into the space between the electrodes.[4]
- The cell is then sealed to prevent leakage of the electrolyte.
Diagram of the DSSC Fabrication Workflow
Caption: Workflow for DSSC fabrication.
Data Presentation: Performance of Biphenylamine/Triphenylamine-Based Sensitizers
The following table summarizes the photovoltaic performance of DSSCs using various triphenylamine-based organic dyes, which can serve as a benchmark for what might be expected from novel this compound derivatives.
| Sensitizer | Voc (mV) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| SFA-7 | - | - | - | 7.56 | [3][9] |
| N719 (benchmark) | - | - | - | 7.29 | [3][9] |
| TC4 | 652 | 11.5 | 0.64 | 4.82 | [10][11] |
| SM4 | 624 | 14.13 | 0.69 | 6.09 | [5][6] |
Application Note II: this compound Derivatives as Hole-Transporting Materials (HTMs)
In solid-state dye-sensitized solar cells (ssDSSCs), the liquid electrolyte is replaced with a solid hole-transporting material. Arylamine derivatives, including those based on triphenylamine and potentially this compound, are excellent candidates for HTMs due to their ability to efficiently transport positive charges (holes) from the oxidized dye to the counter electrode.[1] This replacement of the liquid electrolyte can lead to more stable and durable devices.
Diagram of Energy Levels in a DSSC
Caption: Energy level diagram for a solid-state DSSC.
Experimental Protocol: Fabrication of a Solid-State DSSC (ssDSSC)
This protocol describes the fabrication of a ssDSSC, highlighting the deposition of the HTM.
1. Photoanode and Dye Sensitization:
- Prepare and sensitize the TiO₂ photoanode as described in the previous protocol.
2. Deposition of the HTM Layer:
- Prepare a solution of the this compound-based HTM in a suitable solvent (e.g., chlorobenzene). Additives such as lithium salts (e.g., LiTFSI) and tert-butylpyridine are often included to improve conductivity and device performance.
- Deposit the HTM solution onto the dye-sensitized photoanode using spin-coating.
- The substrate is spun at a specific speed to achieve a uniform and optimal thickness of the HTM layer.
3. Deposition of the Counter Electrode:
- A conductive layer, typically gold or silver, is deposited on top of the HTM layer by thermal evaporation in a high-vacuum chamber. This layer serves as the counter electrode.
4. Device Encapsulation:
- The final device is encapsulated to protect it from environmental degradation.
Data Presentation: Performance of ssDSSCs with Triphenylamine-Based HTMs
The performance of ssDSSCs is highly dependent on the properties of the HTM. The table below shows representative data for ssDSSCs employing triphenylamine-based HTMs.
| HTM | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| Tris(thienylphenyl)amine derivative 1 | - | - | - | 1.2 | [12] |
| Spiro-OMeTAD (benchmark) | - | - | - | (Higher than derivative 1) | [12] |
This compound and its derivatives represent a versatile class of materials for enhancing the performance of dye-sensitized solar cells. By functioning as electron donors in organic sensitizers or as hole-transporting materials in solid-state devices, they offer significant potential for the development of efficient and stable next-generation solar energy technologies. The protocols and data presented here provide a foundation for researchers and scientists to explore the application of these compounds in DSSC fabrication and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of innovative triphenylamine-functionalized organic photosensitizers outperformed the benchmark dye N719 for high-efficiency dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the potential of biphenylamine- and triphenylamine-based sensitizers for enhanced efficiency of more than 8% in dye-sensitized solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Triphenylamine-Based Organic Dyes with Dual Anchors for Efficient Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of innovative triphenylamine-functionalized organic photosensitizers outperformed the benchmark dye N719 for high-efficiency dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Purity of N-Phenyl-3-biphenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the determination of the purity of N-Phenyl-3-biphenylamine using various analytical techniques. The protocols are intended as a comprehensive guide and should be validated for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. This method can separate the main component from its impurities, allowing for accurate quantification.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard (known purity)
-
This compound sample for analysis
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol and dilute to the mark to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical performance characteristics for a validated HPLC method for an aromatic amine similar to this compound. These values should be established during method validation for this compound.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent selectivity and sensitivity, making it suitable for the purity determination of this compound and the identification of any volatile impurities. A purity of >98.0% for this compound has been reported using GC.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Capillary column suitable for aromatic amines (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Dichloromethane (GC grade)
-
This compound reference standard (known purity)
-
This compound sample for analysis
-
Internal Standard (e.g., Triphenylamine-d15)
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample into a GC vial.
-
Add 1 mL of dichloromethane to dissolve the sample.
-
Add a known concentration of the internal standard.
-
Vortex the sample to ensure homogeneity.
Data Analysis: Purity is determined by comparing the peak area of the analyte to that of the internal standard. A calibration curve should be prepared using the reference standard to quantify the analyte accurately.
Data Presentation: GC-MS Method Validation Parameters
The following table presents typical validation parameters for a GC-MS method for a related aromatic amine. These should be determined specifically for this compound.
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range (µg/mL) | 0.5 - 50 |
| Accuracy (% Recovery) | 95.0% - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 |
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the direct proportionality between the NMR signal integral and the number of nuclei.
Experimental Protocol: qNMR
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard of known purity (e.g., maleic acid)
-
This compound sample for analysis
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 2-3 mg of the certified internal standard and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons for accurate integration)
-
Number of Scans: 16 or more for adequate signal-to-noise ratio
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / msample) * (mstd / MWstd) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
-
Data Presentation: qNMR Method Validation Parameters
The following table outlines typical performance characteristics for a qNMR purity determination method.
| Parameter | Result |
| Accuracy (% Bias) | < 1.0% |
| Precision (% RSD) | < 1.5% |
| Specificity | High (demonstrated by non-overlapping signals) |
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[1][2][3]
Protocol for Forced Degradation
Expose the this compound sample to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.
Analyze the stressed samples using the developed HPLC or GC-MS method to identify and quantify any degradation products.
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the purity analysis of this compound.
Caption: General workflow for the purity analysis of this compound.
References
Application Notes and Protocols for the Functionalization of N-Phenyl-3-biphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl-3-biphenylamine, also known as 3-anilinobiphenyl, is a versatile secondary arylamine with a core structure that is of significant interest in materials science and medicinal chemistry.[1][2] Its biphenyl and phenylamine moieties provide multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives with tailored electronic and biological properties. These derivatives have potential applications as organic light-emitting diode (OLED) materials, antioxidants, and as intermediates in the synthesis of complex organic molecules.[1][3]
This document provides detailed protocols for two of the most powerful and widely used methods for the functionalization of this compound: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction. These methods offer a broad substrate scope and functional group tolerance, making them ideal for the synthesis of a library of this compound derivatives.
Key Functionalization Strategies
The primary strategies for the functionalization of this compound involve targeting the N-H bond of the secondary amine and the C-H or C-X (where X is a halide) bonds of the aromatic rings.
-
N-Arylation via Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming new carbon-nitrogen bonds. It allows for the introduction of various aryl or heteroaryl groups onto the nitrogen atom of this compound. The reaction is known for its high efficiency and broad functional group tolerance.[4][5]
-
C-C Bond Formation via Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. To utilize this method, this compound would first need to be halogenated (e.g., brominated or iodinated) at a desired position on one of the phenyl rings. The resulting aryl halide can then be coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups.[6][7]
Experimental Protocols
The following protocols are adapted from established procedures for similar secondary amines and aryl halides and provide a starting point for the functionalization of this compound.[8][9] Optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
Protocol 1: N-Arylation of this compound via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 245.3 mg), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg) to a Schlenk tube.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired N-aryl-N-phenyl-3-biphenylamine.
Data Presentation:
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 18 | 85-95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 80-90 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | Toluene | 100 | 16 | 75-85 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary.
Protocol 2: C-C Coupling of Halogenated this compound via Suzuki-Miyaura Reaction
This protocol outlines the synthesis of a biaryl derivative starting from a brominated this compound. The first step involves the selective bromination of the biphenyl moiety.
Step 2a: Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.0 mmol, 245.3 mg) in DMF (10 mL) in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 mmol, 186.8 mg) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction can be monitored by TLC.
-
Workup: Pour the reaction mixture into ice-water (50 mL). The solid precipitate is collected by filtration, washed with water, and dried under vacuum to yield the brominated product. Further purification can be achieved by recrystallization.
Step 2b: Suzuki-Miyaura Coupling
Materials:
-
Bromo-N-Phenyl-3-biphenylamine (from Step 2a)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the bromo-N-Phenyl-3-biphenylamine (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), and K₂CO₃ (2.0 mmol, 276.4 mg).
-
Solvent Addition: Add the toluene/ethanol/water solvent mixture (10 mL).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 8-12 hours.
-
Workup: After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Extraction: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired functionalized this compound derivative.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 10 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 85 | 12 | 75-85 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-90 |
Note: Yields are estimated based on similar reactions reported in the literature and may vary.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Characterization of Functionalized Products
The successful synthesis of functionalized this compound derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The appearance of new signals corresponding to the introduced functional group and shifts in the signals of the parent molecule will confirm a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. For example, in the case of N-arylation, changes in the N-H stretching frequency can be observed.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Applications in Drug Development and Materials Science
The functionalized derivatives of this compound are valuable scaffolds for the development of new therapeutic agents and advanced materials. In drug discovery, the biphenylamine core is present in a number of biologically active molecules. By modifying the periphery of the this compound scaffold, researchers can explore structure-activity relationships (SAR) to develop new drug candidates.
In materials science, arylamine derivatives are widely used as hole-transporting materials in OLEDs.[10][11] The ability to tune the electronic properties of this compound through functionalization makes it an attractive candidate for the development of new and more efficient organic electronic materials.
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 198275-79-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of some green dopants for OLEDs based on arylamine 2,3-disubstituted bithiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of biphenylamine derivatives in medicinal chemistry for drug design.
Biphenylamine and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities that have been harnessed for the development of novel therapeutic agents. This versatile structural motif, characterized by two phenyl rings linked by an amine, provides a unique three-dimensional arrangement that allows for effective interaction with a variety of biological targets. Researchers and drug development professionals are increasingly exploring the potential of these compounds in treating a myriad of diseases, including cancer, inflammation, and infectious diseases.
The biphenylamine core offers a flexible platform for structural modification, enabling the fine-tuning of physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl rings can significantly impact potency, selectivity, and pharmacokinetic profiles. This has led to the design and synthesis of numerous derivatives with improved therapeutic efficacy and reduced off-target effects.
Applications in Oncology
Biphenylamine derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer.[1] One of the key mechanisms involves the inhibition of protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Fibroblast Growth Factor Receptor 2 (FGF-R2)
A series of novel diphenylamine-quinoline derivatives have been identified as potent inhibitors of FGF-R2 autophosphorylation.[2] FGF-R2 is often constitutively activated in certain cancers, such as scirrhous gastric carcinoma, making it a viable therapeutic target.[2] Oral administration of these compounds in preclinical models has demonstrated significant tumor growth inhibition in a dose-dependent manner.[2]
Targeting Heat Shock Protein 90 (Hsp90)
Modulation of the C-terminal function of Hsp90 represents another promising anticancer strategy. Biphenylamide derivatives have been developed as Hsp90 C-terminal inhibitors, showing potent anti-proliferative activities in breast cancer cell lines at nanomolar concentrations.[3][4] These compounds were designed based on molecular docking studies to replace the coumarin ring of the natural product inhibitor novobiocin with a biphenyl moiety.[3][4]
Inhibition of NF-κB Signaling Pathway
Dibenzocyclooctatetraene derivatives and related biphenyls have been discovered as potent inhibitors of the NF-κB signaling pathway.[5] The NF-κB pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. Certain biphenyl derivatives have demonstrated significant antitumor activity against several human tumor cell lines, including drug-resistant ones, with IC50 values in the low micromolar range.[5]
Anti-inflammatory Applications
The anti-inflammatory potential of biphenylamine derivatives has been extensively investigated, with a primary focus on the inhibition of cyclooxygenase (COX) enzymes.
COX-2 Inhibition
Direct analogues of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, featuring a 4'-methylbiphenyl-2-(substituted phenyl) carboxamide scaffold, have been synthesized and evaluated for their anti-inflammatory activity.[6] Several of these derivatives exhibited significant anti-inflammatory effects with a superior gastric safety profile compared to traditional NSAIDs like indomethacin.[6] Molecular docking studies suggest that these compounds bind to the COX-2 active site in a manner similar to the selective COX-2 inhibitor celecoxib.[6]
Inhibition of p38 MAP Kinase
Biphenyl amides have been identified as a novel series of p38 MAP kinase inhibitors.[7] The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, and its inhibition is a validated therapeutic strategy for various inflammatory diseases. X-ray crystallography has elucidated the binding mode of these compounds, providing a structural basis for further optimization.[7]
Quantitative Data Summary
The following table summarizes the biological activities of representative biphenylamine derivatives against various targets.
| Compound Class | Target | Biological Activity | Cell Line/Assay | Reference |
| Diphenylamine-quinoline derivatives | FGF-R2 | Inhibition of autophosphorylation | OCUM-2MD3 (gastric carcinoma) | [2] |
| Biphenylamide derivatives | Hsp90 C-terminal | IC50 in nanomolar range | SKBr3, MCF-7 (breast cancer) | [3][4] |
| Dibenzocyclooctatetraene succinimide (5a) | NF-κB signaling | IC50 = 0.52 - 2.16 µM | RAW 264.7 (macrophage) | [5] |
| [3,3']biphenylaminoquinoline (7j) | Cytotoxicity | IC50 = 0.17 - 1.05 µM | SW480, DU145, MDA-MB-231, MiaPaCa-2 | [8] |
| 4'-methylbiphenyl-2-(substituted phenyl) carboxamides | COX-2 | Significant anti-inflammatory activity | Carrageenan-induced rat paw edema | [6] |
| Biphenyl amides | p38 MAP Kinase | Potent inhibition | Enzyme assay | [7] |
| 1H-Pyrazole biaryl-sulfonamide (3) | G2019S-LRRK2 Kinase | Potent inhibition | In vitro kinase assay | [9] |
Experimental Protocols
General Synthesis of Biphenylaminoquinoline Derivatives
A general method for the synthesis of biphenylaminoquinoline derivatives involves the reaction of a substituted aminobiphenyl with a haloquinoline in the presence of a suitable catalyst and base.
Materials:
-
Substituted aminobiphenyl
-
Haloquinoline (e.g., 4-chloroquinoline)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
To a reaction vessel, add the substituted aminobiphenyl, haloquinoline, palladium catalyst, ligand, and base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for a designated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenylaminoquinoline derivative.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of biphenylamine derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Biphenylamine derivative compounds
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the biphenylamine derivative compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizing Molecular Pathways and Workflows
FGF-R2 Signaling Pathway Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of biphenylamide derivatives as Hsp90 C-terminal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Antitumor Dibenzocyclooctatetraene Derivatives and Related Biphenyls as Potent Inhibitors of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR investigation of biphenylaminoquinoline derivatives with benzyloxy substituents as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Phenyl Biphenylamine Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenyl biphenylamine derivatives are crucial intermediates in the synthesis of a significant class of modern agrochemicals, particularly fungicides. Their structural motif is a core component of several commercially successful products used to protect a wide range of crops from fungal diseases. This document provides detailed application notes and experimental protocols for the synthesis of a representative agrochemical, Boscalid, which utilizes a substituted 2-aminobiphenyl derivative.
Agrochemical Profile: Boscalid
Boscalid is a broad-spectrum fungicide belonging to the chemical class of carboxamides. It is highly effective against a variety of plant pathogens, including those responsible for diseases such as powdery mildew, Sclerotinia rot, and Botrytis bunch rot. The efficacy of Boscalid stems from its mode of action as a Succinate Dehydrogenase Inhibitor (SDHI).[1] By inhibiting the mitochondrial respiratory chain at complex II, Boscalid effectively halts energy production within the fungal cells, leading to their death.[1][2]
Synthetic Pathway Overview
The synthesis of Boscalid from a biphenylamine intermediate is a multi-step process that typically involves a key cross-coupling reaction to form the biphenylamine core, followed by an amidation reaction. A common and industrially significant route is the Suzuki-Miyaura cross-coupling reaction.[3][4][5]
Logical Workflow for Boscalid Synthesis
Caption: General synthetic workflow for Boscalid production.
Experimental Protocols
Protocol 1: Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine (Intermediate)
This protocol outlines the synthesis of the key biphenylamine intermediate via a Suzuki-Miyaura coupling reaction.[6]
Materials:
-
o-Iodoaniline
-
4-Chlorophenylboronic acid
-
Palladium on carbon (Pd/C, 5%)
-
Toluene
-
Sodium carbonate (Na₂CO₃) aqueous solution (25%)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 1L three-necked flask, add 4-chlorophenylboronic acid (31.3 g, 200 mmol), o-iodoaniline (39.2 g, 180 mmol), Pd/C (0.3 g, 5%), and toluene (300 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 300 mL of 25% aqueous sodium carbonate solution.
-
Heat the mixture to reflux and stir vigorously for 30 hours.
-
After cooling to room temperature, separate the organic and aqueous layers.
-
Extract the aqueous layer twice with 50 mL portions of toluene.
-
Combine all organic layers and wash three times with 100 mL of water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Remove the toluene under reduced pressure to yield the intermediate product, 4'-chloro-[1,1'-biphenyl]-2-amine.
Protocol 2: Synthesis of Boscalid
This protocol describes the final amidation step to produce Boscalid.[6][7]
Materials:
-
4'-Chloro-[1,1'-biphenyl]-2-amine (from Protocol 1)
-
2-Chloronicotinoyl chloride
-
Dichloroethane
-
Triethylamine
-
Hydrochloric acid (10%)
-
Ethanol
-
Water
Procedure:
-
In a dry 250 mL flask, dissolve 4'-chloro-[1,1'-biphenyl]-2-amine (20.4 g, 100 mmol) in 150 mL of dry dichloroethane.
-
Add sodium carbonate (21.2 g, 200 mmol) and a catalytic amount of triethylamine (1 mL). An alternative procedure uses triethylamine (96.0 g, 0.950 mol) as the base.[7]
-
Cool the mixture to 10°C using an ice water bath.
-
Add 2-chloronicotinoyl chloride (19.36 g, 110 mmol) in five portions.
-
Allow the reaction to proceed at room temperature for 4 hours.
-
Wash the reaction mixture with 30 mL of water, followed by 20 mL of 10% hydrochloric acid, and finally with 30 mL of water.
-
Dry the organic phase with anhydrous magnesium sulfate.
-
Recover the solvent by atmospheric distillation.
-
Recrystallize the remaining solid from a 1:1 mixture of ethanol and water to obtain Boscalid.
Quantitative Data
| Step | Reactant 1 | Moles (mmol) | Reactant 2 | Moles (mmol) | Product | Yield (%) | Purity (%) | Reference |
| Synthesis of Intermediate | o-Iodoaniline | 180 | 4-Chlorophenylboronic acid | 200 | 4'-Chloro-[1,1'-biphenyl]-2-amine | - | - | [6] |
| Synthesis of Boscalid | 4'-Chloro-[1,1'-biphenyl]-2-amine | 100 | 2-Chloronicotinoyl chloride | 110 | Boscalid | 91.1 | - | [6] |
Note: Yields can vary based on reaction conditions and purification methods.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Boscalid's fungicidal activity is attributed to its ability to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II).[1][2] This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death.
Signaling Pathway of SDHI Fungicides
Caption: Inhibition of the mitochondrial respiratory chain by Boscalid.
Conclusion
The use of N-phenyl biphenylamine derivatives as key intermediates is a cornerstone of modern agrochemical synthesis. The production of Boscalid serves as a prime example of a robust and scalable synthetic route that leverages fundamental organic chemistry principles to create a highly effective fungicide. Understanding these synthetic pathways and the mechanism of action is crucial for the development of new and improved crop protection agents.
References
- 1. WO2018024145A1 - Process for preparing boscalid - Google Patents [patents.google.com]
- 2. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 3. researchgate.net [researchgate.net]
- 4. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Preparation method of Boscalid - Eureka | Patsnap [eureka.patsnap.com]
- 7. US10934259B2 - Process for preparation of boscalid anhydrate form I and boscalid anhydrate form II - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: N-Phenyl-3-biphenylamine Solubility for Solution Processing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of N-Phenyl-3-biphenylamine in solution processing.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid that is generally soluble in common organic solvents such as ethanol and ethers, but it is poorly soluble in water.[1] Its aromatic structure contributes to its hydrophobicity.
Q2: I am having trouble dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following:
-
Solvent Purity: Ensure you are using a high-purity, dry solvent. Contaminants can significantly impact solubility.
-
Compound Purity: Verify the purity of your this compound. Impurities can affect its dissolution characteristics.
-
Gentle Heating: Try gently heating the mixture while stirring. Increased temperature often enhances solubility.
-
Sonication: Use of an ultrasonic bath can help break down agglomerates and facilitate dissolution.
Q3: Are there any specific solvents that are recommended for dissolving this compound?
A3: While specific quantitative data is limited in publicly available literature, based on its chemical structure (an aromatic amine), solvents such as toluene, chloroform, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are likely to be effective. It is recommended to perform a solvent screening experiment to determine the optimal solvent for your specific application.
Troubleshooting Guide: Enhancing Solubility
Researchers may encounter challenges in achieving the desired concentration of this compound for their solution-based experiments. This guide provides systematic approaches to improve its solubility.
Method 1: Co-solvency
The use of a co-solvent can significantly enhance the solubility of a poorly soluble compound by reducing the polarity of the primary solvent.
Troubleshooting Steps:
-
Inadequate Solubilization: If the initial co-solvent system is ineffective, systematically vary the ratio of the primary solvent to the co-solvent.
-
Precipitation upon Standing: The initial solution may be metastable. Re-evaluate the co-solvent and its proportion to ensure long-term stability.
-
Incompatibility with a Downstream Process: Select co-solvents that are compatible with subsequent experimental steps (e.g., film casting, reaction quenching).
Method 2: Solid Dispersions
Creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.
Troubleshooting Steps:
-
Low Drug Loading: If you are unable to achieve the desired concentration, experiment with different carriers or methods of preparation (e.g., solvent evaporation vs. melt quenching).
-
Recrystallization during Storage: The amorphous form in a solid dispersion can be unstable. Store the solid dispersion in a desiccator and at a controlled temperature. Consider using polymeric carriers with higher glass transition temperatures (Tg).
-
Incomplete Release from the Carrier: The interaction between the compound and the carrier might be too strong. Screen different types of carriers (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) to find one that allows for efficient release.
Method 3: Use of Surfactants
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the solute.
Troubleshooting Steps:
-
Ineffective Solubilization: The surfactant concentration may be below the critical micelle concentration (CMC). Increase the surfactant concentration and ensure it is appropriate for the solvent system.
-
Foaming Issues: Excessive foaming can be problematic in some applications. Consider using low-foaming surfactants or adding a small amount of an anti-foaming agent.
-
Interference with Assays: Surfactants can interfere with certain analytical techniques. Select a surfactant that is compatible with your analytical methods or develop a sample preparation procedure to remove the surfactant prior to analysis.
Quantitative Solubility Data
Currently, there is a lack of extensive, publicly available quantitative solubility data for this compound in a wide range of organic solvents at various temperatures. Researchers are encouraged to determine the solubility experimentally for their specific systems. The following table for the related compound, Diphenylamine, can provide some initial guidance.
Table 1: Quantitative Solubility of Diphenylamine in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | 1 g in 2.2 mL | [2] |
| Propanol | 1 g in 4 mL | [2] |
| Benzene | Freely Soluble | [2] |
| Diethyl Ether | Freely Soluble | [2] |
| Glacial Acetic Acid | Freely Soluble | [2] |
| Carbon Disulfide | Freely Soluble | [2] |
Note: "Freely Soluble" indicates that a high concentration can be achieved, though a precise value is not given.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard method to determine the equilibrium solubility of this compound in a chosen solvent.
Workflow for Solubility Determination:
Caption: Workflow for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Accurately dilute a known volume of the supernatant and determine the concentration of this compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
Calculation: Calculate the solubility from the concentration of the saturated solution.
Protocol 2: Improving Solubility using a Co-solvent System
This protocol describes how to systematically screen for an effective co-solvent system.
Logical Relationship for Co-solvent Screening:
Caption: Logical workflow for co-solvent selection.
Methodology:
-
Solvent Selection: Choose a primary solvent in which this compound has some, albeit limited, solubility. Select a range of miscible co-solvents with different polarities.
-
Prepare Stock Solutions: Prepare a stock solution of this compound in the primary solvent.
-
Titration: In separate vials, place a known volume of the stock solution. Titrate each with a different co-solvent, observing for any signs of precipitation or enhanced dissolution.
-
Systematic Screening: Prepare a series of vials with varying ratios of the primary solvent and the most promising co-solvents.
-
Equilibrate and Analyze: Add excess this compound to each vial, equilibrate, and determine the solubility as described in Protocol 1.
-
Select Optimal System: Choose the co-solvent system that provides the desired solubility and stability for your application.
References
Troubleshooting low yields in the Suzuki coupling synthesis of biphenylamines.
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling synthesis of biphenylamines. This resource is tailored for researchers, scientists, and professionals in drug development facing challenges with this crucial reaction. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction to synthesize a biphenylamine is resulting in low to no yield. What are the primary factors I should investigate?
Low yields in the synthesis of biphenylamines via Suzuki coupling can arise from several factors. The primary areas to troubleshoot are the catalyst system, reaction conditions, and the stability of your reagents. A systematic approach to identifying the issue is crucial.
-
Catalyst Inhibition : The nitrogen atom in the aniline substrate, being Lewis basic, can coordinate with the palladium catalyst, leading to inhibition and reduced catalytic activity.[1]
-
Inactive Catalyst System : The oxidative addition step, which is often rate-limiting, can be particularly slow for electron-rich haloanilines or less reactive aryl chlorides. Standard catalysts like Pd(PPh₃)₄ may not be effective for these challenging substrates.[1][2]
-
Suboptimal Reaction Conditions : Temperature, reaction time, and the choice of base and solvent play a critical role and are often substrate-dependent.[3][4]
-
Side Reactions : Several competing reactions can consume starting materials and reduce the yield of the desired biphenylamine. These include protodeboronation, homocoupling, and dehalogenation.[1][3]
-
Reagent Quality and Inert Atmosphere : The purity of your reagents and the strict exclusion of oxygen are critical. Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of boronic acids.[3][5]
Q2: I suspect catalyst inhibition by the amine group. How can I overcome this?
Catalyst inhibition is a common challenge when using amino-substituted aryl halides. Here are some strategies to mitigate this issue:
-
Use of Bulky, Electron-Rich Ligands : Ligands such as SPhos, XPhos, and other Buchwald-type biarylphosphine ligands are highly effective. Their steric bulk can prevent the aniline nitrogen from coordinating to the palladium center, while their electron-rich nature promotes the oxidative addition and reductive elimination steps.[6][7]
-
N-Protection of the Aniline : While not always ideal due to the extra steps involved, protecting the amine group (e.g., as an amide or carbamate) can prevent its interference with the catalyst.
-
Use of Precatalysts : Well-defined palladium precatalysts, such as those of the PEPPSI-type or palladacycles, can be more robust and less susceptible to inhibition.[6]
Q3: I am observing significant amounts of side products like homocoupling and dehalogenation. What are the causes and how can I minimize them?
The formation of byproducts is a clear indication that while your catalyst is active, undesired reaction pathways are competing with your desired cross-coupling.
-
Homocoupling : This side reaction, where the boronic acid couples with itself, is often promoted by the presence of Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen.[3]
-
Solution : Ensure a strictly inert atmosphere by thoroughly degassing your solvents and reaction mixture. Using a Pd(0) precatalyst directly, instead of a Pd(II) salt that needs to be reduced in situ, can also minimize the initial concentration of Pd(II).[3] Bulky ligands can also sterically hinder the formation of homocoupling products.[5]
-
-
Dehalogenation : This involves the replacement of the halogen on your haloaniline with a hydrogen atom. It can occur when the palladium complex reacts with a hydride source in the reaction mixture, such as an amine base or certain solvents.[1][8]
-
Solution : Ensure your reaction is performed under an inert atmosphere and consider using a solvent that is less prone to acting as a hydride source.[1]
-
-
Protodeboronation : This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. This is often promoted by the presence of a base and water.[1]
-
Solution : Careful selection of the base and controlling the amount of water in the reaction can help minimize this side reaction.
-
Q4: What are the recommended starting points for catalyst, ligand, base, and solvent selection for the Suzuki coupling of a haloaniline?
The optimal conditions are highly dependent on the specific substrates. However, the following provides a good starting point for optimization.
-
Catalyst and Ligand : For challenging substrates like electron-rich or sterically hindered haloanilines, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) are often successful.[6][7] Preformed catalysts like CataCXium A Pd G3 have also shown to be effective for unprotected ortho-bromoanilines.[9]
-
Base : The choice of base is critical for activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10] For sensitive substrates, weaker bases may be necessary.
-
Solvent : A range of solvents can be used, often in combination with water. Common choices include 1,4-dioxane/water, THF/water, and DMF/water.[11][12][13] The choice of solvent can influence reaction rates and selectivity.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reaction conditions and their resulting yields for the Suzuki coupling synthesis of biphenylamines, providing a comparative overview to guide your experimental design.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-3-methylaniline | Pyridine-4-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90-100 | 12-18 | 75-90 | [11] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2) | 1,4-Dioxane | 80-100 | - | - | [1] |
| ortho-Bromoaniline | Various boronic esters | CataCXium A Pd G3 (5) | - | Cs₂CO₃ (1.5) | 2-MeTHF | RT | - | Good to Excellent | [9][14] |
| 2,6-Dibromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 100 | 12 | 95 | [13] |
| 2,4,6-Tribromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 100 | 12 | 93 | [13] |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling synthesis of biphenylamines. These can be adapted for a range of substrates.
Protocol 1: General Procedure for Suzuki Coupling of a Bromoaniline[11]
-
Reaction Setup : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the bromoaniline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask under the inert atmosphere. Then, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1, 5 mL) via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (20 mL) and then brine (20 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Procedure for Challenging ortho-Bromoanilines[9]
-
Reaction Setup : To an oven-dried reaction vial, add the ortho-bromoaniline substrate (0.5 mmol), the boronic ester (0.75 mmol), CataCXium A Pd G3 catalyst (5 mol%), and cesium carbonate (Cs₂CO₃) (1.5 mmol).
-
Inert Atmosphere : Evacuate and backfill the vial with argon three times.
-
Solvent Addition : Add 2-Methyltetrahydrofuran (2-MeTHF) (5 mL) via syringe.
-
Reaction : Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification : Follow the general work-up and purification procedures described in Protocol 1.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yields in biphenylamine Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Annealing for N-Phenyl-3-biphenylamine Films
Disclaimer: Specific experimental data on the annealing of N-Phenyl-3-biphenylamine is limited in publicly available literature. The following guidelines are based on established principles for amorphous organic semiconductor thin films and data from the closely related and structurally similar hole transport material, N,N′-bis(3-methylphenyl)-N,N′-bis(phenyl)benzidine (TPD).[1][2] Researchers should use these recommendations as a starting point and optimize for their specific experimental setup and application.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and annealing of this compound and similar organic thin films.
| Question / Issue | Potential Causes | Recommended Solutions & Troubleshooting Steps |
| 1. Why does my film exhibit poor adhesion or peel off the substrate? | 1. Substrate Contamination: Residual moisture, organic residues, or particulates on the substrate surface.[3] 2. Surface Energy Mismatch: Poor wetting of the organic material on the substrate. 3. High Internal Stress: Stress induced during the deposition process (e.g., high evaporation rate).[4] 4. Incompatible Materials: Chemical incompatibility between the film and the substrate.[3] | 1. Improve Substrate Cleaning: Implement a multi-step cleaning process (e.g., sonication in detergents, DI water, acetone, isopropanol) followed by UV-Ozone or plasma treatment to remove organic contaminants and improve surface energy.[3][4] 2. Use Adhesion-Promoting Layers: Consider depositing a thin surface treatment layer (e.g., a self-assembled monolayer) to modify the substrate's surface energy. 3. Optimize Deposition Parameters: Reduce the deposition rate during thermal evaporation. For spin-coating, adjust the spin speed and solution concentration.[4] 4. Pre-heat Substrate: In-situ heating of the substrate inside the vacuum chamber before deposition can help remove adsorbed moisture. |
| 2. My film has pinholes, voids, or is not continuous. What's wrong? | 1. Particulate Contamination: Dust or particles from the environment, substrate, or source material.[5] 2. Poor Wetting: The solution may dewet from the substrate during spin-coating. 3. Inconsistent Deposition Temperature: Can lead to porous films by hindering the mobility of molecules as they deposit.[5] 4. Trapped Solvents/Gases: Rapid solvent evaporation or outgassing during vacuum deposition can create bubbles or voids. | 1. Maintain a Clean Environment: Work in a cleanroom or a laminar flow hood. Filter solutions before use. Ensure the deposition chamber is clean.[5] 2. Substrate Surface Treatment: Use UV-Ozone or plasma treatment to make the substrate surface more hydrophilic/hydrophobic as needed. 3. Optimize Deposition Temperature & Rate: Ensure stable and optimized substrate temperature during deposition.[5] 4. Control Solvent Evaporation: For spin-coating, use a solvent with a higher boiling point or spin in a solvent-rich atmosphere. For thermal evaporation, ensure a low base pressure (<10⁻⁶ Torr) and a slow deposition rate. |
| 3. The annealed film surface is very rough or has large aggregates. | 1. Over-Annealing (Thermal): Annealing above the glass transition temperature (Tg) for too long can cause molecular aggregation or crystallization. 2. Over-Exposure (Solvent): Extended exposure to solvent vapor can cause the film to swell excessively and dewet or form large, uncontrolled crystal domains upon solvent removal.[6][7] 3. Incorrect Solvent Choice: A solvent that is too good can dissolve the film rather than just plasticize it, leading to reorganization into islands. | 1. Optimize Annealing Time & Temperature: this compound, like TPD, is amorphous with a low Tg.[1] Start with annealing temperatures well below the expected Tg and use shorter annealing times. Perform a time and temperature matrix experiment. 2. Control SVA Process: Reduce the solvent vapor pressure or the exposure time. Monitor the film swelling in-situ if possible.[8] 3. Select an Appropriate Solvent: Choose a solvent that only moderately swells the film, allowing for molecular rearrangement without complete dissolution.[9] Test a range of solvents with varying solubility parameters. |
| 4. The film has cracks after annealing. | 1. Thermal Shock: Rapid heating or cooling rates can induce stress due to a mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate. 2. Film Thickness: Thicker films are generally more prone to cracking due to higher internal stress. 3. Excessive Solvent Removal: Rapid drying after solvent vapor annealing can cause the film to shrink and crack. | 1. Use Slow Ramping Rates: For thermal annealing, use slow heating and cooling rates (e.g., 1-5 °C/minute). 2. Reduce Film Thickness: If possible, fabricate thinner films. 3. Control Drying: After SVA, allow the solvent to evaporate slowly from the film by gradually reducing the vapor pressure in the chamber. |
Quantitative Data from Annealing Studies
Table 1: Effect of Thermal Annealing Temperature on Film Properties (Illustrative Data) Based on trends observed for N,N′-diphenyl-N,N′-di-p-tolylbenzene-1,4-diamine (NTD).
| Annealing Temperature | Average Crystallite Size (nm) | Surface Roughness (RMS) | Notes |
| As-deposited (Room Temp) | 33.4 nm | Increases with annealing | The as-deposited film is amorphous but consists of nanoparticles.[10] |
| 100 °C (373 K) | 40.2 nm | Increases with annealing | Annealing promotes the growth of existing nanostructures.[10] |
| 150 °C (423 K) | 46.5 nm | Increases with annealing | Higher temperatures lead to larger crystallite sizes, which can increase scattering and affect charge transport.[10] |
Table 2: Parameters and Effects in Solvent Vapor Annealing (SVA) Based on general principles for amorphous organic films.
| Parameter | Options / Range | Effect on Film Morphology |
| Solvent Choice | Toluene, Chloroform, Dichloromethane, Tetrahydrofuran (THF), etc. | The ideal solvent should plasticize the film (allow molecular movement) without fully dissolving it.[6][9] A "good" solvent can lead to dewetting, while a "poor" solvent may not induce sufficient mobility. |
| Vapor Pressure | Controlled by solvent temperature or mixing with an inert gas stream. | Higher vapor pressure leads to faster and greater film swelling, increasing molecular mobility but also the risk of dewetting.[8] |
| Annealing Time | Seconds to Hours | Short times may not be sufficient for morphological rearrangement. Long times can lead to excessive crystallization or aggregation, creating an inhomogeneous layer.[7] |
| Drying Rate | Slow (gradual removal of vapor) vs. Fast (sudden exposure to N₂/air) | A slow drying rate is crucial to "lock in" the desired morphology. Rapid drying can trap disorder or cause film cracking. |
Experimental Protocols
Protocol 1: Thermal Annealing
This protocol is designed to improve the morphological stability of the film.
-
Substrate Preparation:
-
Clean the substrate (e.g., ITO-coated glass) via sequential sonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrate with a stream of dry nitrogen (N₂).
-
Treat the substrate with UV-Ozone or an oxygen plasma for 5-10 minutes to remove final organic residues and improve surface wettability.
-
-
Film Deposition:
-
Deposit the this compound thin film to the desired thickness using either thermal evaporation in a high vacuum chamber (<10⁻⁶ Torr) or spin-coating from a filtered solution (e.g., in toluene or chlorobenzene).
-
-
Annealing Procedure:
-
Place the sample in an inert atmosphere (e.g., a nitrogen-filled glovebox or a tube furnace with N₂ flow).
-
Ramp Up: Heat the sample from room temperature to the target annealing temperature (e.g., start with 60-80°C, which is typically below the Tg for similar materials) at a slow, controlled rate (e.g., 2-5 °C/min).
-
Hold: Maintain the target temperature for a specific duration (e.g., 10-60 minutes).
-
Ramp Down: Cool the sample slowly and controllably back to room temperature at the same rate (2-5 °C/min).
-
-
Characterization:
-
Analyze the film morphology using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
-
Characterize structural properties using X-ray Diffraction (XRD).
-
Evaluate optical and electronic properties as required by the application.
-
Protocol 2: Solvent Vapor Annealing (SVA)
This protocol uses solvent vapor to enhance molecular ordering at room temperature.[9][11]
-
Substrate Preparation & Film Deposition:
-
Follow steps 1 and 2 from the Thermal Annealing protocol.
-
-
SVA Chamber Setup:
-
Place the substrate with the film inside a sealed annealing chamber.
-
Place a small vial containing the chosen solvent (e.g., chloroform or dichloromethane) in the chamber, ensuring the liquid does not touch the sample. The solvent should be selected based on its ability to swell the film.[6]
-
-
Annealing Procedure:
-
Seal the chamber and allow the solvent vapor to saturate the atmosphere. The film will absorb the vapor and swell, increasing molecular mobility.[6]
-
Leave the sample exposed to the vapor for a predetermined time (e.g., ranging from 1 minute to several hours). This step requires optimization.
-
To stop the process, either gently purge the chamber with a slow stream of inert gas (e.g., N₂) to gradually remove the solvent vapor or remove the sample from the chamber. A slow drying process is recommended.
-
-
Characterization:
-
Perform characterization as described in Step 4 of the Thermal Annealing protocol. Compare the results to as-cast and thermally annealed films.
-
Visualized Workflows and Logic
Caption: Experimental workflow for fabricating and optimizing this compound thin films.
Caption: Troubleshooting logic for common defects in organic thin films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 4. svc.org [svc.org]
- 5. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 6. Solvent vapor annealing on perylene-based organic solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA02806J [pubs.rsc.org]
- 7. Solvent vapor annealing on perylene-based organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent vapour annealing - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategies to prevent crystallization in amorphous N-Phenyl-3-biphenylamine layers.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with amorphous N-Phenyl-3-biphenylamine layers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent crystallization and maintain the stability of your amorphous films during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its amorphous state important?
A1: this compound, a derivative of aniline, is an organic compound used in various applications, including as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs). Its amorphous (non-crystalline) state is often crucial for device performance, as it can lead to more uniform films, prevent grain boundaries that can act as charge traps, and improve device stability and efficiency. However, amorphous films are thermodynamically unstable and have a tendency to crystallize over time, which can degrade device performance.
Q2: What is the significance of the glass transition temperature (T_g) for amorphous this compound layers?
Troubleshooting Guide: Preventing Crystallization
Below are common issues encountered during the preparation and handling of amorphous this compound layers, along with strategies to mitigate them.
Issue 1: Crystallization occurs during or shortly after film deposition.
-
Possible Cause: The substrate temperature is too high, providing sufficient thermal energy for molecules to arrange into a crystalline structure.
-
Troubleshooting Strategy:
-
Optimize Substrate Temperature: Systematically vary the substrate temperature during deposition. Lowering the temperature can reduce the surface mobility of the molecules, preventing them from organizing into crystalline domains.
-
Increase Deposition Rate: A higher deposition rate can "freeze" the molecules in a disordered, amorphous state before they have time to crystallize. The critical coverage for the formation of a uniform amorphous film can be dependent on the deposition rate.[1]
-
Issue 2: The amorphous film crystallizes over time, even at room temperature.
-
Possible Cause: The material's T_g is close to or below the storage or operating temperature, leading to slow crystallization over time.
-
Troubleshooting Strategies:
-
Blending with a Polymer: Incorporating this compound into a polymer matrix can significantly inhibit crystallization. The polymer chains can physically hinder the movement and alignment of the small molecules. The choice of polymer and the weight ratio are critical parameters to optimize.
-
Co-deposition with another Small Molecule: Blending this compound with another compatible small molecule can disrupt the packing and hinder crystallization. This is a common strategy to enhance the stability of amorphous organic films.
-
UV Curing: If the this compound is blended with a UV-curable polymer or if it is chemically modified to be UV-sensitive, exposure to UV light can induce cross-linking. This creates a more rigid network that can effectively suppress crystallization. UV irradiation has been shown to stabilize the morphology of similar hole transport materials.[1]
-
Issue 3: The morphology of the film is non-uniform, with rough features or pinholes.
-
Possible Cause: Poor control over deposition parameters or inappropriate solvent selection (for solution-based processes).
-
Troubleshooting Strategies:
-
Optimize Deposition Parameters: For vapor deposition, carefully control the source temperature, deposition rate, and vacuum level.
-
Solvent Selection (for solution processing): The choice of solvent can significantly impact film morphology. Experiment with different solvents to find one that promotes the formation of a uniform, amorphous film.
-
Surface Treatment of the Substrate: The properties of the substrate surface can influence film growth. Consider surface treatments to improve wetting and promote uniform film formation.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a general overview of how different parameters can influence the stability of amorphous organic films, based on studies of similar materials.
| Parameter | Effect on Crystallization | Typical Range/Value (for related materials) |
| Substrate Temperature | Higher temperature generally promotes crystallization. | Optimized below the material's T_g. |
| Deposition Rate | Higher rates can favor amorphous film formation. | 0.015–0.4 nm/s (for a tryphenyldiamine derivative).[1] |
| Polymer Additives | Can significantly inhibit crystal growth. | 1 wt% of PVP K15 can slow bulk crystal growth by a factor of 10.[2] |
| UV Exposure | Can increase the apparent T_g and stabilize morphology. | Less than 5% of photo-oxidized species can prevent dewetting in TPD films.[1] |
Experimental Protocols
1. General Protocol for Thermal Vapor Deposition of Amorphous Films
This protocol provides a general guideline for depositing amorphous organic thin films. Specific parameters will need to be optimized for this compound.
-
Materials: this compound powder, substrate (e.g., ITO-coated glass), cleaning solvents (e.g., acetone, isopropanol, deionized water).
-
Equipment: High-vacuum thermal evaporation system, substrate holder with temperature control, quartz crystal microbalance (QCM) for rate and thickness monitoring.
-
Procedure:
-
Thoroughly clean the substrate by sonicating in a sequence of cleaning solvents. Dry the substrate with a stream of nitrogen gas.
-
Place the this compound powder in a suitable evaporation source (e.g., a tantalum or tungsten boat).
-
Mount the cleaned substrate onto the substrate holder in the deposition chamber.
-
Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).
-
Set the desired substrate temperature. This may require experimentation, starting with room temperature and adjusting as needed.
-
Gradually heat the evaporation source until the desired deposition rate is achieved, as monitored by the QCM. A typical starting rate could be in the range of 0.1-1 Å/s.
-
Deposit the film to the desired thickness.
-
Allow the system to cool down before venting the chamber and removing the sample.
-
2. Characterization of Amorphous Films
-
Atomic Force Microscopy (AFM): To assess the surface morphology, roughness, and look for the presence of crystalline domains.
-
X-Ray Diffraction (XRD): To confirm the amorphous nature of the film. An amorphous film will show a broad, diffuse scattering halo, whereas a crystalline film will exhibit sharp diffraction peaks.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g) and melting temperature (T_m) of the bulk material. This information is crucial for understanding the thermal stability of the amorphous phase.
Visualizations
Below are diagrams illustrating key concepts and workflows for preventing crystallization in amorphous this compound layers.
Caption: Thermodynamic relationship between amorphous and crystalline states.
Caption: Troubleshooting workflow for preventing crystallization.
References
Common side reactions in the synthesis of N-Phenyl-3-biphenylamine.
Welcome to the technical support center for the synthesis of N-Phenyl-3-biphenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for the synthesis of this compound are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. Both reactions involve the cross-coupling of an aryl halide (or pseudohalide) with an amine. For the synthesis of this compound, this typically involves the reaction of a 3-halobiphenyl (e.g., 3-bromobiphenyl or 3-iodobiphenyl) with aniline.
Q2: What are the known side reactions in the Buchwald-Hartwig synthesis of this compound?
A common side reaction in the Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide starting material (e.g., 3-bromobiphenyl) to form biphenyl.[1][2] This occurs via a competing pathway called beta-hydride elimination.[2] The choice of phosphine ligand is critical to promote the desired C-N bond formation and suppress this side reaction.[1] Additionally, the formation of diarylamine byproducts can occur.
Q3: What are the potential side reactions in the Ullmann condensation for this compound synthesis?
The Ullmann reaction often requires harsh conditions, which can lead to side reactions. A common issue is the homo-coupling of the aryl halide starting material to produce symmetrical biaryls.[3] For instance, the coupling of 3-iodobiphenyl with itself would yield 3,3'-bibiphenyl. The classic Ullmann reaction is also known for sometimes having erratic yields and requiring stoichiometric amounts of copper.[4] Modern variations with specific ligands can lead to milder reaction conditions and better yields.[5]
Q4: How can I minimize the formation of impurities during the synthesis?
To minimize impurities, consider the following:
-
Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
High-Purity Reagents: Use high-purity starting materials and anhydrous solvents to avoid side reactions.
-
Ligand and Catalyst Selection: The choice of ligand and catalyst is critical. For Buchwald-Hartwig, bulky electron-rich phosphine ligands can improve selectivity. For Ullmann reactions, the use of specific ligands can allow for milder conditions and reduce side products.
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to product degradation or increased byproduct formation.
Q5: What are the recommended purification methods for this compound?
The primary methods for purifying this compound are column chromatography and recrystallization.
-
Column Chromatography: Silica gel chromatography is commonly used to separate the desired product from unreacted starting materials, catalysts, and byproducts. The choice of eluent will depend on the polarity of the impurities.
-
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent or solvent system can be an effective final purification step.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium or copper catalyst. - For Buchwald-Hartwig, consider using a pre-catalyst that is more air-stable. |
| Inappropriate Ligand | - Screen different phosphine ligands for Buchwald-Hartwig or diamine/amino acid ligands for Ullmann reactions. - Ensure the correct catalyst-to-ligand ratio is used. |
| Ineffective Base | - The choice of base is critical. For Buchwald-Hartwig, common bases include sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄). The strength of the base can influence the reaction rate and side reactions. - For Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. |
| Poor Quality of Reagents | - Use freshly distilled or purified starting materials and anhydrous solvents. - Verify the purity of reagents using analytical techniques like NMR or GC-MS. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. Too low may result in incomplete reaction, while too high can cause degradation. - Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Product Loss During Workup | - Optimize extraction and purification procedures. - Ensure the pH is appropriately adjusted during aqueous workup to minimize product solubility in the aqueous phase. |
Presence of Impurities
| Observed Impurity | Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials (3-halobiphenyl, aniline) | Incomplete reaction. | - Increase reaction time or temperature. - Increase the amount of catalyst and/or ligand. - Ensure the base is sufficiently strong and soluble. |
| Biphenyl (from hydrodehalogenation) | Beta-hydride elimination side reaction (Buchwald-Hartwig). | - Use a bulkier phosphine ligand to favor reductive elimination. - Optimize the base and solvent system. |
| Symmetrical Biaryls (e.g., 3,3'-bibiphenyl) | Homo-coupling of the aryl halide (Ullmann). | - Use a ligand to promote the desired cross-coupling. - Adjust the reaction temperature and stoichiometry. |
| Di-arylated or tri-arylated byproducts | Over-reaction or side reactions of the product. | - Use a slight excess of the limiting reagent. - Monitor the reaction closely and stop it once the starting material is consumed. |
Experimental Protocols
Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
3-Bromobiphenyl (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by 3-bromobiphenyl and aniline.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Ullmann Condensation Protocol
This protocol is a general guideline and may require optimization.
Materials:
-
3-Iodobiphenyl (1.0 equiv)
-
Aniline (1.5 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
L-Proline (20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous DMSO
Procedure:
-
To a dry reaction vessel, add CuI, L-proline, and K₂CO₃.
-
Add anhydrous DMSO, followed by 3-iodobiphenyl and aniline.
-
Heat the reaction mixture to 90-120 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Purification of N-Phenyl-3-biphenylamine using sublimation versus column chromatography.
Technical Support Center: Purification of N-Phenyl-3-biphenylamine
Welcome to the technical support center for the purification of this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols for two primary purification methods: sublimation and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between purifying this compound by sublimation versus column chromatography?
A1: Sublimation and column chromatography are fundamentally different techniques for purifying this compound. Sublimation is a solvent-free method that involves heating the solid compound under vacuum, causing it to transition directly into a gas and then re-solidify as pure crystals on a cold surface. This method is particularly effective for achieving very high purity, which is often required for applications like organic light-emitting diodes (OLEDs) where this compound is used as a hole transport material.
Column chromatography, on the other hand, is a solvent-based separation technique. The crude compound is dissolved in a solvent and passed through a column packed with a stationary phase (typically silica gel). Separation is achieved based on the differential partitioning of the compound and its impurities between the stationary phase and a mobile phase (solvent system) that flows through the column.
Q2: Which method, sublimation or column chromatography, is better for obtaining high-purity this compound?
A2: For achieving the highest possible purity of this compound (>99.5%), sublimation is generally the superior method. It is highly effective at removing non-volatile impurities and residual solvents. The electronics industry, for instance, often relies on sublimation to purify organic semiconductor materials like this compound to ensure optimal device performance.
Q3: What are the typical yields for each purification method?
A3: The yield for both methods can be high, but losses are possible. In sublimation, some material may be lost due to the transfer process or if the compound has a very high vapor pressure and is carried away with the vacuum. Typical yields for sublimation can range from 70-95%. For column chromatography, the yield is often in the range of 80-98%, but can be lower depending on the complexity of the impurity profile and the skill of the chromatographer. Losses can occur from incomplete elution from the column or during the removal of the solvent.
Q4: How do the two methods compare in terms of time and cost?
A4: Sublimation is generally a faster process for smaller quantities once the equipment is set up, often taking a few hours. The initial equipment cost for a good sublimation apparatus can be higher than for basic column chromatography. However, it avoids the recurring cost of large volumes of high-purity solvents.
Column chromatography can be more time-consuming, especially for large-scale purifications, as it involves column packing, sample loading, elution, fraction collection, and solvent evaporation. The cost of solvents and the stationary phase can be significant, particularly for large columns.
Data Presentation: Comparison of Purification Methods
| Parameter | Sublimation | Column Chromatography |
| Typical Purity | >99.5% | 95-99% |
| Typical Yield | 70-95% | 80-98% |
| Time (Lab Scale) | 2-6 hours | 4-12 hours |
| Solvent Consumption | None | High |
| Waste Generation | Minimal | Significant (solvents, silica gel) |
| Scalability | Good for small to medium scale | Can be challenging for very large scale |
| Cost | Higher initial equipment cost, low running cost | Lower initial equipment cost, higher running cost |
Troubleshooting Guides
Sublimation Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | - Temperature too low- Vacuum not strong enough- Compound decomposition | - Gradually increase the temperature.- Check for leaks in the vacuum system.- Lower the temperature and ensure a high vacuum to sublime at a lower temperature. |
| Product Contamination | - Impurities co-subliming- "Bumping" of the crude material | - Use a temperature gradient sublimation apparatus for better separation.- Ensure the crude material is a fine, dry powder to prevent bumping. |
| No Sublimation Occurs | - Temperature is below the sublimation point- Insufficient vacuum | - Increase the heating temperature.- Ensure the vacuum pump is functioning correctly and the system is sealed. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | - Inappropriate solvent system- Column overloading- Column channeling | - Optimize the solvent system using Thin Layer Chromatography (TTC).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed evenly without any air bubbles. |
| Compound Streaking | - Compound is too polar for the solvent system- Interaction with acidic silica gel | - Increase the polarity of the eluent.- Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel. |
| Low Yield | - Compound stuck on the column- Incomplete elution | - Increase the polarity of the eluent at the end of the chromatography.- Ensure all fractions containing the product are collected by monitoring with TLC. |
Experimental Protocols
Protocol 1: Purification of this compound by Sublimation
Materials:
-
Crude this compound
-
Sublimation apparatus (with cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Preparation: Ensure the sublimation apparatus is clean and dry. Place the crude this compound powder at the bottom of the sublimation tube.
-
Assembly: Insert the cold finger into the sublimation tube and ensure a good seal. Connect the apparatus to a high-vacuum pump.
-
Evacuation: Start the vacuum pump to evacuate the apparatus to a pressure of 10-2 to 10-3 Torr.
-
Cooling: Once a stable vacuum is achieved, start the flow of coolant (e.g., cold water) through the cold finger.
-
Heating: Gradually heat the bottom of the sublimation tube using a heating mantle or oil bath. The temperature should be carefully controlled to just below the melting point of this compound to induce sublimation without melting. A typical starting temperature would be around 150-180°C.
-
Sublimation: The this compound will sublime and deposit as pure crystals on the cold finger. Monitor the process until a sufficient amount of product has collected or the crude material is exhausted.
-
Cooling and Collection: Turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Venting: Slowly vent the apparatus with an inert gas.
-
Harvesting: Carefully remove the cold finger and scrape the purified this compound crystals onto a clean, dry surface.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
Solvent System Selection: Develop a suitable solvent system using TLC. A good starting point for this compound is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) with the addition of 0.1% triethylamine to prevent streaking. The target Rf value for the product should be around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (low polarity starting solvent). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system. Start with a low polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) if a gradient elution is required.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Drying: Dry the purified solid under high vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound by sublimation.
Caption: Experimental workflow for the purification of this compound by column chromatography.
Technical Support Center: Enhancing Charge Carrier Mobility of N-Phenyl-3-biphenylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the charge carrier mobility of N-Phenyl-3-biphenylamine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during experimentation that can lead to suboptimal charge carrier mobility.
Problem 1: Low hole mobility in as-deposited this compound films.
-
Possible Cause 1: Material Purity. Impurities in the this compound source material can act as charge traps, significantly reducing hole mobility. Even small amounts of impurities can disrupt the molecular packing and create localized states that hinder charge transport.
-
Troubleshooting Steps:
-
Purification: Purify the this compound material using thermal gradient sublimation. This technique is highly effective for organic small molecules used in electronics as it separates molecules based on their sublimation temperatures.[1][2][3] A multi-zone furnace is used to create a temperature gradient along a tube under high vacuum. The material is heated at one end, and the purified compound deposits in a specific zone along the tube, while impurities with different volatilities deposit in other zones.
-
Purity Verification: After purification, verify the purity of the material using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Possible Cause 2: Amorphous Film Morphology. As-deposited films, particularly those prepared by solution processing, can have a disordered, amorphous structure. This lack of long-range order leads to inefficient hopping transport of charge carriers.
-
Troubleshooting Steps:
-
Thermal Annealing: Post-deposition thermal annealing can improve the molecular ordering and crystallinity of the film. Heating the film above its glass transition temperature allows the molecules to rearrange into a more ordered state, which can enhance π-π stacking and improve charge transport pathways. The optimal annealing temperature and time need to be determined experimentally for the specific derivative and substrate.
-
Solvent Vapor Annealing: Exposing the film to a solvent vapor atmosphere can also induce crystallization and improve morphology. The choice of solvent is critical and should be one in which the material is sparingly soluble.
-
Problem 2: Inconsistent mobility values across different batches or devices.
-
Possible Cause 1: Variation in Film Thickness. The measured charge carrier mobility can be dependent on the thickness of the semiconductor film. Thinner films are more susceptible to the influence of interfacial trap states at the dielectric and electrode interfaces, which can lower the apparent mobility.[4]
-
Troubleshooting Steps:
-
Precise Thickness Control: Use a quartz crystal microbalance during thermal evaporation to accurately control the deposition rate and final film thickness. For spin coating, carefully control the solution concentration and spin speed to ensure consistent film thickness across all devices.[5][6][7]
-
Systematic Thickness Study: Fabricate and characterize devices with varying film thicknesses to understand the thickness-dependent mobility and identify a thickness regime where the bulk transport properties dominate.
-
-
Possible Cause 2: Poor Electrode Contact. A large energy barrier between the work function of the electrode and the HOMO level of this compound can lead to a poor (non-Ohmic) contact, resulting in injection-limited current and an underestimation of the intrinsic charge carrier mobility.
-
Troubleshooting Steps:
-
Electrode Material Selection: Choose high work function anode materials like gold (Au) or PEDOT:PSS to better match the HOMO level of the arylamine.
-
Interfacial Layer: Introduce a thin buffer layer between the electrode and the organic semiconductor to improve charge injection. For example, a thin layer of C60 can be used to create a quasi-Ohmic contact with an indium tin oxide (ITO) electrode.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical range for the hole mobility of this compound and its derivatives?
A1: The hole mobility of this compound derivatives can vary significantly depending on the specific molecular structure, film morphology, and measurement technique. For similar diphenylamine derivatives, hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm²/Vs are commonly reported.[8] For instance, certain fluorene-based derivatives incorporating diphenylamine units have shown hole mobilities around 4.20×10⁻⁵ cm²/Vs to 5.52×10⁻⁵ cm²/Vs.[8]
Q2: How does modifying the molecular structure of this compound affect its charge carrier mobility?
A2: Modifying the molecular structure can have a profound impact on charge carrier mobility. Key strategies include:
-
Extending π-Conjugation: Introducing larger π-conjugated groups can enhance intermolecular electronic coupling and facilitate charge transport.
-
Planarization: A more planar molecular structure can promote closer π-π stacking, which is beneficial for charge hopping between molecules.
-
Introducing Electron-Donating Groups: Attaching electron-donating groups can influence the HOMO energy level, which can affect charge injection from the electrode.
Q3: What are the key differences between solution processing (spin coating) and thermal evaporation for depositing this compound films?
A3: Both techniques have distinct advantages and disadvantages that affect the resulting film quality and charge carrier mobility.
| Feature | Spin Coating | Thermal Evaporation |
| Process | A solution of the material is dispensed onto a spinning substrate. | The material is heated in a high vacuum until it sublimes, and the vapor condenses on a substrate.[9][10][11] |
| Film Morphology | Often results in amorphous or polycrystalline films. Morphology is highly dependent on solvent choice, concentration, and spin speed.[5][6][7][12] | Can produce highly uniform amorphous or crystalline films with precise thickness control. Morphology is influenced by deposition rate and substrate temperature.[9][13][14] |
| Purity | Risk of solvent residue and dissolved impurities in the final film. | Generally produces higher purity films as it is a solvent-free process performed under high vacuum. |
| Cost & Scalability | Lower equipment cost and suitable for large-area deposition. | Higher equipment cost and can be less suitable for large-scale production. |
Q4: How does thermal annealing improve charge carrier mobility?
A4: Thermal annealing improves charge carrier mobility by enhancing the structural order of the organic thin film. When an amorphous film is heated above its glass transition temperature (Tg), the molecules gain enough thermal energy to rearrange themselves into a more thermodynamically stable, ordered state (crystallization). This increased crystallinity leads to:
-
Improved π-π stacking: Closer and more ordered packing of the aromatic rings enhances the electronic coupling between adjacent molecules.
-
Reduced energetic disorder: A more ordered structure reduces the variation in the energy levels of the hopping sites.
-
Fewer charge traps: Annealing can reduce the density of structural defects that can act as charge traps.
The optimal annealing temperature is typically above the Tg but below the melting point of the material.
Experimental Protocols
1. Purification of this compound by Thermal Gradient Sublimation
This protocol describes a standard procedure for purifying organic small molecules for use in electronic devices.
-
Apparatus: Multi-zone tube furnace, quartz or glass sublimation tube, vacuum pump capable of reaching < 10⁻⁵ Torr, temperature controllers.
-
Procedure:
-
Place the unpurified this compound powder in a quartz boat at the source end of the sublimation tube.
-
Insert the boat into the sublimation tube and connect the tube to the vacuum pump.
-
Evacuate the tube to a pressure below 10⁻⁵ Torr.
-
Establish a temperature gradient along the tube using the multi-zone furnace. The temperature of the source zone should be gradually increased to the sublimation temperature of this compound. The other zones should be set to progressively lower temperatures.
-
The this compound will sublime and travel down the tube, depositing in a specific temperature zone corresponding to its sublimation point. Impurities with higher or lower volatility will deposit in different zones.[1]
-
After the sublimation is complete, cool the furnace to room temperature while maintaining the vacuum.
-
Carefully collect the purified crystalline material from the deposition zone.
-
2. Deposition of this compound Thin Films by Thermal Evaporation
-
Apparatus: High-vacuum thermal evaporation system (< 10⁻⁶ Torr), quartz crystal microbalance (QCM), substrate holder with temperature control, evaporation boat (e.g., tungsten or molybdenum).
-
Procedure:
-
Load the purified this compound into the evaporation boat.
-
Mount the desired substrates (e.g., ITO-coated glass, Si/SiO₂) onto the substrate holder.
-
Evacuate the chamber to a base pressure of < 10⁻⁶ Torr.
-
If desired, heat the substrate to a specific temperature to influence film growth.
-
Gradually increase the current to the evaporation boat to heat the source material until it starts to sublime.
-
Monitor the deposition rate using the QCM. A typical deposition rate for small organic molecules is 0.1-1 Å/s.[13][14]
-
Once the desired film thickness is reached, close the shutter and turn off the power to the evaporation boat.
-
Allow the system to cool down before venting the chamber and removing the substrates.
-
3. Deposition of this compound Thin Films by Spin Coating
-
Apparatus: Spin coater, micropipette, suitable glovebox or fume hood.
-
Procedure:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., toluene, chlorobenzene, or chloroform). The concentration will depend on the desired film thickness and the solvent used (typically in the range of 5-20 mg/mL).[5]
-
Ensure the substrates are clean.
-
Place the substrate on the spin coater chuck and apply vacuum.
-
Dispense a small amount of the solution onto the center of the substrate using a micropipette.
-
Start the spin coater. A two-step process is often used: a low-speed step (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution, followed by a high-speed step (e.g., 2000-6000 rpm for 30-60 seconds) to achieve the desired thickness.[7][12][15]
-
After the spin coating process is complete, the film is typically baked on a hotplate to remove residual solvent. The baking temperature and time should be optimized to avoid morphological changes.
-
Data Summary
The following table summarizes reported hole mobility values for diphenylamine derivatives, providing a reference for expected performance.
| Material | Deposition Method | Mobility (cm²/Vs) | Reference |
| Fluorene-based derivative with diphenylamine (TDF-1) | Not Specified | 4.20 x 10⁻⁵ | [8] |
| Fluorene-based derivative with diphenylamine (TDF-2) | Not Specified | 5.52 x 10⁻⁵ | [8] |
| N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB) - 50 nm film | Thermal Evaporation | 1.63 x 10⁻⁵ | [4] |
| N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB) - 1000 nm film | Thermal Evaporation | 7.64 x 10⁻⁴ | [4] |
Visualizations
Caption: Experimental workflow for optimizing charge carrier mobility.
Caption: Troubleshooting logic for low charge carrier mobility.
References
- 1. US20140191422A1 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Spin Coating Parameters on Gas Transport Properties of Thin-Film Composite Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. louisville.edu [louisville.edu]
- 8. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is The Deposition Rate Of Thermal Evaporation? Master The Key Variables For Your Thin Films - Kintek Solution [kindle-tech.com]
- 10. vaccoat.com [vaccoat.com]
- 11. What Is The Temperature Of Thermal Evaporation Deposition? It's Material-Dependent, Not A Fixed Number - Kintek Solution [kindle-tech.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ossila.com [ossila.com]
Minimizing batch-to-batch variability in N-Phenyl-3-biphenylamine synthesis.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions related to the synthesis of N-Phenyl-3-biphenylamine, focusing on minimizing batch-to-batch variability. The primary synthetic methods covered are the Buchwald-Hartwig amination and the Ullmann condensation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | For Buchwald-Hartwig, the active Pd(0) species may not have formed. Pre-catalysts are often more efficient as they do not require an in-situ reduction.[1] For Ullmann reactions, the copper source (often Cu(I)) may be oxidized or of poor quality.[2] Use a fresh, high-purity copper(I) salt (e.g., CuI).[2] |
| Inappropriate Ligand | The chosen phosphine ligand (for Buchwald-Hartwig) or chelating ligand (for Ullmann) may not be suitable for the specific substrates.[1][2] Screen a variety of ligands. For Buchwald-Hartwig, sterically hindered biarylphosphine ligands are often effective.[1] For Ullmann, ligands like 1,10-phenanthroline or N,N-dimethylglycine can be screened.[2] |
| Suboptimal Base | The base is critical for the catalytic cycle.[1][2] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu are common, but weaker bases (Cs₂CO₃, K₃PO₄) may be needed for sensitive substrates.[1] For Ullmann, K₃PO₄ or Cs₂CO₃ are common choices.[2] Base solubility is also a key factor.[1] |
| Incorrect Reaction Temperature | Cross-coupling reactions are often temperature-sensitive. Typical temperatures for Buchwald-Hartwig are 80-100°C.[1] Traditional Ullmann reactions required very high temperatures, but modern protocols operate under milder conditions (e.g., 80-120°C).[2][3] If decomposition is observed, lower the temperature; if no reaction occurs, incrementally increase it.[2] |
| Air or Moisture Contamination | The Pd(0) catalyst in Buchwald-Hartwig reactions is sensitive to air.[1] Protic impurities like water can lead to side reactions in Ullmann couplings.[2] Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
Problem: Formation of Side Products / Impurities
| Potential Cause | Suggested Solution |
| Hydrodehalogenation | The aryl halide starting material is reduced instead of coupled. This can be caused by moisture or other protic impurities.[2] Ensure anhydrous conditions. |
| Homocoupling of Aryl Halide | This side reaction can occur, particularly in Ullmann reactions, leading to biphenyl impurities.[4] Optimizing catalyst and ligand loading can help minimize this. |
| β-Hydride Elimination | In Buchwald-Hartwig reactions, this can occur from the palladium-amido intermediate, leading to undesired byproducts.[5] The choice of a bulky phosphine ligand can often suppress this pathway. |
| Reaction with Solvent | Certain solvents can inhibit or react with the catalyst. For Buchwald-Hartwig, chlorinated solvents, acetonitrile, and pyridine should generally be avoided.[1][6] |
Problem: Poor Batch-to-Batch Reproducibility
| Potential Cause | Suggested Solution |
| Inconsistent Reagent Quality | Purity of starting materials (aniline, 3-bromobiphenyl), catalyst, ligand, and base can vary between batches. Use reagents from a consistent, high-purity source. |
| Variations in "Anhydrous" Conditions | The definition of "anhydrous" can vary. Small amounts of residual water can significantly impact the reaction. Standardize drying procedures for solvents and glassware. |
| Inefficient Stirring | Many cross-coupling reactions are heterogeneous, involving solid bases.[6] Inconsistent agitation can lead to variable reaction rates.[6] Ensure consistent and efficient stirring for all batches. |
| Atmosphere Control | Inconsistent inert atmosphere purging can allow variable amounts of oxygen into the reaction, deactivating the catalyst.[1] Standardize the procedure for degassing the solvent and purging the reaction vessel. |
| Flow Chemistry as an Alternative | For large-scale production, transitioning from batch to continuous-flow systems can improve reaction rates, yields, and consistency by offering precise control over reaction parameters.[7][8] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for this compound: Buchwald-Hartwig or Ullmann?
A1: Both methods are viable. The Buchwald-Hartwig amination is often preferred in modern organic synthesis due to its broader substrate scope, higher functional group tolerance, and generally milder reaction conditions compared to traditional Ullmann reactions.[3][9] However, modern Ullmann protocols using specific ligands have also become more efficient and operate under milder conditions.[2][10] The choice may depend on the specific functional groups present on the substrates, cost of reagents, and patent landscape.
Q2: What are the most critical parameters to control for ensuring batch-to-batch consistency?
A2: The most critical parameters are:
-
Reagent Purity: Consistent purity of the aryl halide, amine, catalyst, ligand, and base.
-
Exclusion of Air and Moisture: Rigorous control of the inert atmosphere and use of anhydrous solvents.[1]
-
Precise Temperature Control: Maintaining a consistent temperature profile throughout the reaction.
-
Catalyst and Ligand Loading: Precise measurement of the catalyst and ligand is crucial, as small variations can affect reaction kinetics and yield.[11]
Q3: How can I effectively purify the final this compound product?
A3: Purification is typically achieved through column chromatography on silica gel.[12] A solvent system such as petroleum ether/ethyl acetate is often effective.[12] Recrystallization from a suitable solvent like ethyl acetate can also be used to obtain a high-purity solid.[13] The choice of method depends on the scale of the reaction and the nature of the impurities.
Q4: My aryl halide is an aryl chloride instead of a bromide. What should I consider?
A4: Aryl chlorides are generally less reactive than aryl bromides in both Buchwald-Hartwig and Ullmann couplings due to the stronger C-Cl bond.[10][14] To achieve good results with aryl chlorides, you may need to use more specialized, electron-rich, and sterically hindered phosphine ligands for Buchwald-Hartwig reactions.[14] Similarly, for Ullmann reactions, specific ligand systems may be required to activate the aryl chloride.[10] Higher reaction temperatures might also be necessary.[1]
Q5: Can flow chemistry help reduce batch-to-batch variability?
A5: Yes, performing cross-coupling reactions in a continuous-flow system instead of a traditional batch reactor can significantly improve consistency.[7] Flow chemistry allows for precise control over reaction time, temperature, and mixing, leading to more reproducible yields and impurity profiles.[8] It can also improve safety and allow for easier integration into multi-step syntheses.[7]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for specific laboratory conditions.
-
Reagent Preparation: In a glovebox, add 3-bromobiphenyl (1.0 eq), aniline (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the vessel. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture in an oil bath to 80-100°C with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Ligand-Accelerated Ullmann Condensation
This protocol is a general starting point for modern Ullmann couplings.
-
Reagent Preparation: To an oven-dried Schlenk tube, add CuI (5-10 mol%), 3-bromobiphenyl (1.0 eq), a suitable ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add aniline (1.2 eq) and an anhydrous polar aprotic solvent (e.g., DMF or dioxane).[2]
-
Reaction: Heat the reaction mixture in an oil bath to 100-120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS (typically 12-48 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
General Experimental Workflow
This diagram illustrates the typical sequence of steps in a batch synthesis process.
Caption: A typical workflow for batch synthesis experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Buchwald-Hartwig_reaction [chemeurope.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Enhancing the Operational Stability of N-Phenyl-3-biphenylamine-Based Devices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the operation of N-Phenyl-3-biphenylamine-based devices. The information is presented in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during your experiments, offering potential causes and actionable solutions to enhance the operational stability of your this compound-based devices.
Issue 1: Rapid Decrease in Device Luminance and Efficiency
Question: My device initially performs well, but its brightness and efficiency drop significantly after a short period of operation. What are the likely causes and how can I mitigate this?
Answer: Rapid performance degradation is a common challenge and can stem from several factors, primarily related to material purity, device architecture, and operating conditions.
Potential Causes:
-
Material Impurities: The presence of impurities in the this compound layer can create charge traps, leading to non-radiative recombination and accelerated degradation.
-
Poor Film Morphology: An uneven or crystalline this compound film can lead to localized high current densities and the formation of "dark spots," which are non-emissive areas that grow over time.
-
Charge Imbalance: An imbalance between the number of holes and electrons injected into the emissive layer can lead to the accumulation of excess charge carriers, which can induce chemical degradation of the organic materials.
-
Thermal Stress: High operating currents can generate significant Joule heating, leading to thermal degradation of the organic layers.
Troubleshooting Steps:
-
Verify Material Purity: Ensure the this compound used is of high purity (>99.5%). Purification via techniques like temperature-gradient sublimation is highly recommended.
-
Optimize Deposition Conditions: Control the deposition rate and substrate temperature during thermal evaporation to promote the formation of a smooth, amorphous film.
-
Introduce Charge-Blocking Layers: Incorporate an electron-blocking layer (EBL) between the emissive layer and the this compound (hole transport layer) to confine electrons within the emissive region and improve charge balance.
-
Implement Heat Sinking: Mount the device on a heat sink to effectively dissipate heat generated during operation, especially at high brightness levels.
Issue 2: Appearance and Growth of Dark Spots
Question: I observe the formation of non-emissive "dark spots" on my device that expand during operation. What causes these, and how can I prevent them?
Answer: Dark spots are a classic failure mode in organic electronic devices and are typically caused by localized defects that lead to a loss of light emission.
Potential Causes:
-
Particulate Contamination: Dust or other foreign particles on the substrate or within the organic layers can create shorts or disrupt the film morphology.
-
Substrate Imperfections: Scratches, pits, or other defects on the substrate (e.g., ITO-coated glass) can lead to non-uniform current injection and localized degradation.
-
Electrode Delamination: Poor adhesion between the organic layers and the electrodes can lead to delamination and the formation of non-emissive regions.
-
Moisture and Oxygen Ingress: Exposure to ambient air can lead to the oxidation of the organic materials and the metal cathode, creating non-emissive species.
Troubleshooting Steps:
-
Thorough Substrate Cleaning: Implement a rigorous substrate cleaning procedure involving sonication in a sequence of solvents (e.g., deionized water, acetone, isopropanol) followed by UV-ozone treatment to remove organic residues.
-
Cleanroom Environment: Fabricate devices in a cleanroom environment (at least Class 1000) to minimize particulate contamination.
-
Optimize Adhesion: Consider using an adhesion-promoting layer between the substrate and the first organic layer.
-
Encapsulation: Encapsulate the device using a glass lid and a UV-curable epoxy in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent exposure to moisture and oxygen.
Issue 3: Unstable Operating Voltage
Question: The voltage required to maintain a constant current in my device increases over time. What is causing this, and how can I improve voltage stability?
Answer: An increasing driving voltage indicates a rise in the device's impedance, which is often a sign of degradation at the interfaces between different layers.
Potential Causes:
-
Interface Degradation: Chemical reactions or interdiffusion of materials at the interfaces (e.g., between the this compound layer and the adjacent layers) can create an energy barrier to charge injection or transport.
-
Ion Migration: The movement of mobile ions, either from impurities or from the device materials themselves, under the influence of the electric field can lead to charge trapping at interfaces.
-
Morphological Changes: Crystallization or other morphological changes in the organic layers during operation can alter the charge transport pathways and increase the device resistance.
Troubleshooting Steps:
-
Interface Engineering: Introduce thin interfacial layers to improve the energy level alignment and reduce chemical reactivity between the this compound layer and the adjacent layers.
-
Material Purity: As with luminance degradation, using high-purity materials is crucial to minimize the concentration of mobile ions.
-
Thermal Annealing: Post-fabrication annealing of the device at a temperature below the glass transition temperature of the organic materials can help to stabilize the morphology of the films.[1]
-
Pulsed Driving Scheme: Operating the device with a pulsed voltage instead of a constant DC voltage can sometimes mitigate issues related to charge accumulation and ion migration.
Quantitative Data on Device Stability
The following table summarizes typical performance metrics for this compound-based devices and how they are affected by various stress factors. These values are representative and can vary depending on the specific device architecture and fabrication conditions.
| Parameter | Condition | Typical Value | Impact of Stress |
| Initial Luminance | At 5 V | 1000 - 5000 cd/m² | Decreases with operational time |
| Initial Current Efficiency | At 10 mA/cm² | 5 - 15 cd/A | Decreases with operational time |
| Device Lifetime (LT50) | Constant current of 20 mA/cm² | 100 - 1000 hours | Decreases with increasing current density and temperature |
| Voltage Rise | After 100 hours at 20 mA/cm² | 0.5 - 2 V | Increases with operational time and current density |
| Efficiency Roll-off | At 1000 cd/m² vs 100 cd/m² | 10 - 30% | Can increase as the device degrades |
Key Experimental Protocols
This section provides detailed methodologies for critical experiments related to the fabrication and stability testing of this compound-based devices.
Protocol 1: Device Fabrication by Thermal Evaporation
-
Substrate Preparation:
-
Clean Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and remove any remaining organic contaminants.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit a 30 nm thick layer of this compound as the hole transport layer (HTL) at a rate of 0.1-0.2 nm/s.
-
Deposit a 20 nm thick emissive layer (e.g., a host material doped with a fluorescent or phosphorescent emitter).
-
Deposit a 30 nm thick electron transport layer (ETL) (e.g., Alq3).
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of Lithium Fluoride (LiF) as an electron injection layer at a rate of 0.01 nm/s.
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode at a rate of 0.5-1 nm/s.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox without exposure to air.
-
Apply a UV-curable epoxy around the active area of the device.
-
Place a clean glass slide on top and cure the epoxy using a UV lamp.
-
Protocol 2: Accelerated Lifetime Testing
-
Device Preparation: Fabricate and encapsulate the devices as described in Protocol 1.
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the device.
-
Stress Application:
-
Place the device in a temperature-controlled chamber.
-
Apply a constant DC current density (e.g., 20, 40, 60 mA/cm²) to the device.
-
Monitor the luminance and voltage of the device continuously using a photodiode and a source-measure unit.
-
-
Data Analysis:
-
Record the time it takes for the luminance to decrease to 50% of its initial value (LT50).
-
Plot the LT50 as a function of the initial luminance or current density to determine the acceleration factor.
-
Periodically measure the J-V-L characteristics and EL spectrum to monitor changes in device performance and color stability.
-
Visualizing Degradation and Troubleshooting Pathways
The following diagrams, generated using Graphviz, illustrate key processes related to device degradation and provide a logical workflow for troubleshooting.
Caption: Intrinsic and extrinsic degradation pathways leading to device failure.
References
Technical Support Center: Overcoming Phase Segregation in N-Phenyl-3-biphenylamine Blend Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with phase segregation in N-Phenyl-3-biphenylamine blend films.
Troubleshooting Guides
This section offers solutions to common problems encountered during the fabrication and characterization of this compound blend films.
Issue 1: Poor Film Quality and Rough Surface Morphology
Symptoms:
-
Visible domains or aggregates on the film surface.
-
High surface roughness observed via Atomic Force Microscopy (AFM).
-
Inconsistent device performance.
Possible Causes:
-
Inappropriate solvent system leading to rapid and uncontrolled phase separation.
-
Mismatched surface energies between the blended materials and the substrate.[1][2]
-
Sub-optimal blend ratio.
Troubleshooting Steps:
-
Solvent Selection:
-
Problem: The solvent may evaporate too quickly, not allowing for sufficient self-organization of the blend components.
-
Solution: Employ a solvent or a co-solvent system with a higher boiling point to slow down the evaporation rate.[3] This allows more time for the molecules to arrange into a thermodynamically stable morphology.
-
-
Solvent Additives:
-
Problem: Immiscibility of the blend components.
-
Solution: Introduce a small percentage (typically 1-5% by volume) of a high-boiling point solvent additive.[4][5] Additives like 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN), or 1,8-octanedithiol (ODT) can selectively dissolve one component, influencing the phase separation dynamics during film drying.[5][6]
-
-
Substrate Surface Treatment:
-
Problem: Poor wetting of the substrate by the solution due to mismatched surface energies.
-
Solution: Modify the substrate surface energy using self-assembled monolayers (SAMs) or plasma treatment to improve the solution's wettability and promote a more uniform film formation.
-
Issue 2: Inconsistent or Low Device Performance
Symptoms:
-
Low charge carrier mobility.
-
High leakage current.
-
Poor reproducibility between devices.
Possible Causes:
-
Large, isolated domains of one component, hindering charge transport.
-
Vertical phase separation creating unfavorable interfaces for charge injection or collection.[7]
-
Residual solvent in the film.
Troubleshooting Steps:
-
Thermal Annealing:
-
Problem: The as-cast film may be in a kinetically trapped, non-ideal morphological state.
-
Solution: Implement a post-deposition thermal annealing step.[8][9] Annealing above the glass transition temperature of the materials can provide the necessary thermal energy for molecular rearrangement, leading to a more ordered and intermixed morphology.[10] The annealing temperature and duration are critical parameters that need to be optimized.[11][12]
-
-
Blend Ratio Optimization:
-
Problem: The ratio of this compound to the other component(s) may favor large-scale phase separation.
-
Solution: Systematically vary the blend ratio to find a composition that balances the desired electronic properties with morphological stability.
-
-
Characterization of Vertical Morphology:
-
Problem: It is crucial to understand the distribution of components perpendicular to the substrate.
-
Solution: Utilize techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) or cross-sectional Transmission Electron Microscopy (TEM) to probe the vertical phase separation.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of phase segregation in organic semiconductor blend films?
A1: The main drivers are the thermodynamic immiscibility of the blend components and the kinetics of the film formation process. Differences in surface energy between the materials and the substrate also play a crucial role.[1][2] During solvent evaporation, the components will tend to separate to minimize the free energy of the system, leading to the formation of distinct domains.
Q2: How can I choose an appropriate solvent additive?
A2: A good solvent additive typically has a high boiling point and selectively dissolves one of the blend components. The choice depends on the specific materials in your blend. The Flory-Huggins interaction parameter can be used to predict the miscibility of the additive with the solvents and blend components.[5][6] It is recommended to screen a variety of additives at different concentrations to find the optimal conditions.
Q3: What is the typical temperature range for thermal annealing?
A3: The optimal annealing temperature is material-dependent but is generally above the glass transition temperatures (Tg) of the components to allow for sufficient molecular mobility.[10] However, it should be below the degradation temperature of the materials. A typical starting point is to anneal at various temperatures from 80°C to 150°C and characterize the resulting film morphology and device performance.[11]
Q4: Can UV light exposure affect film morphology?
A4: Yes, for some materials, exposure to UV light can induce photochemical reactions that may alter the molecular structure and interactions, potentially stabilizing the film morphology.[10][13] This is a less common technique and is highly material-specific.
Data Presentation
Table 1: Example Parameters for Solvent Additive Screening
| Additive | Boiling Point (°C) | Concentration (v/v %) | Resulting Film Roughness (RMS, nm) | Device Efficiency (%) |
| None | - | 0% | 15.2 | 1.5 |
| 1,8-Diiodooctane (DIO) | 272 | 1% | 8.7 | 2.8 |
| 1,8-Diiodooctane (DIO) | 272 | 3% | 5.1 | 4.2 |
| 1-Chloronaphthalene (CN) | 259 | 1% | 9.3 | 2.5 |
| 1-Chloronaphthalene (CN) | 259 | 3% | 6.5 | 3.8 |
Table 2: Example Data for Thermal Annealing Optimization
| Annealing Temperature (°C) | Annealing Time (min) | Resulting Film Roughness (RMS, nm) | Device Efficiency (%) |
| As-cast | 0 | 15.2 | 1.5 |
| 100 | 10 | 10.8 | 2.9 |
| 120 | 10 | 7.3 | 4.5 |
| 120 | 20 | 8.1 | 4.1 |
| 140 | 10 | 9.5 | 3.7 |
Experimental Protocols
Protocol 1: Spin Coating of this compound Blend Films
-
Solution Preparation:
-
Dissolve this compound and the other blend component(s) in a suitable solvent (e.g., toluene, chlorobenzene) to a total concentration of 10-20 mg/mL.
-
Stir the solution on a hot plate at 40-60°C for at least 4 hours in an inert atmosphere (e.g., nitrogen-filled glovebox).
-
If using a solvent additive, add the specified volume percentage and stir for an additional hour.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Substrate Preparation:
-
Clean the substrates (e.g., ITO-coated glass) by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve wettability.
-
-
Spin Coating:
-
Transfer the prepared substrates and solution into an inert atmosphere.
-
Dispense a controlled volume of the solution onto the center of the substrate.
-
Spin coat at a typical speed of 1000-3000 rpm for 30-60 seconds. The spin speed and time should be optimized to achieve the desired film thickness.
-
-
Annealing (Optional):
-
If required, transfer the coated substrates onto a hotplate in an inert atmosphere for thermal annealing at the optimized temperature and duration.
-
Allow the films to cool down slowly to room temperature before further processing or characterization.
-
Visualizations
Caption: Troubleshooting workflow for phase segregation issues.
Caption: General experimental workflow for film fabrication.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. mdpi.com [mdpi.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Solvent Additives: Key Morphology-Directing Agents for Solution-Processed Organic Solar Cells (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phase Behavior and Role of Organic Additives for Self-Doped CsPbI3 Perovskite Semiconductor Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Thermal Annealing Duration on the Film Morphology of Methylamine Lead Triiodide (MAPbI₃) Perovskite Thin Films in Ambient Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Hole Transport Materials: N-Phenyl-3-biphenylamine vs. spiro-OMeTAD
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. For years, spiro-OMeTAD has been the gold-standard HTM, enabling record-breaking efficiencies. However, its complex synthesis, high cost, and susceptibility to degradation have spurred the search for viable alternatives. This guide provides a detailed comparison of N-Phenyl-3-biphenylamine, a promising alternative from the triphenylamine family, with the benchmark spiro-OMeTAD.
At a Glance: Key Performance and Properties
The following table summarizes the key performance metrics and properties of this compound and spiro-OMeTAD as hole transport materials in perovskite solar cells. The data for this compound is based on typical performance of closely related triphenylamine derivatives due to the limited availability of direct experimental reports for this specific molecule in perovskite solar cells.
| Property | This compound (Typical Triphenylamine Derivatives) | spiro-OMeTAD |
| Power Conversion Efficiency (PCE) | 15 - 20% | > 25% |
| Open-Circuit Voltage (Voc) | 1.0 - 1.15 V | > 1.1 V |
| Short-Circuit Current Density (Jsc) | 20 - 24 mA/cm² | > 25 mA/cm² |
| Fill Factor (FF) | 0.70 - 0.80 | > 0.80 |
| Highest Occupied Molecular Orbital (HOMO) | -5.1 to -5.4 eV | ~ -5.2 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.0 to -2.4 eV | ~ -2.0 eV |
| Hole Mobility (μh) | 10⁻⁴ to 10⁻³ cm²/Vs | 10⁻⁵ to 10⁻⁴ cm²/Vs |
| Synthesis Complexity | Relatively simple | Complex, multi-step |
| Cost | Potentially lower | High |
| Stability | Generally good, can be tailored | Prone to degradation by moisture and oxygen |
In-Depth Analysis
spiro-OMeTAD: This molecule has been instrumental in the development of high-efficiency perovskite solar cells.[5] Its spirobifluorene core provides a rigid, three-dimensional structure that helps to prevent crystallization and promote the formation of smooth, amorphous films. Its HOMO level is well-matched with that of typical perovskite absorbers, and it exhibits reasonable hole mobility.[6] However, the intricate synthesis of spiro-OMeTAD is a significant drawback, contributing to its high cost.[6] Moreover, pristine spiro-OMeTAD has low conductivity and requires the use of additives, such as lithium salts and 4-tert-butylpyridine (tBP), to improve its performance. These additives are often hygroscopic and can contribute to the degradation of the perovskite layer and the overall device instability.[6]
Experimental Methodologies
Synthesis of this compound
A general method for the synthesis of biphenylamines involves the Suzuki coupling reaction. This typically includes the reaction of an ortho-substituted aniline with a phenylboronic acid derivative in the presence of a palladium catalyst and a base.[2][7]
dot
Caption: Synthetic route for this compound.
Fabrication of Perovskite Solar Cells
The following is a generalized experimental protocol for the fabrication of a perovskite solar cell with a standard n-i-p architecture using a triphenylamine-based HTM.
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and annealing at high temperature (e.g., 500 °C).
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization. The film is then annealed at a moderate temperature (e.g., 100-150 °C).
-
Hole Transport Layer (HTL) Deposition: The HTM solution is prepared by dissolving the triphenylamine-based material (e.g., this compound) in a solvent like chlorobenzene. For spiro-OMeTAD, additives like Li-TFSI and tBP are typically included. The solution is then spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.
dot
Caption: Perovskite solar cell fabrication workflow.
Conclusion
While spiro-OMeTAD remains the champion HTM in terms of sheer efficiency, the high cost and stability issues associated with it necessitate the exploration of alternatives. This compound, as a representative of the broader triphenylamine class of materials, presents a compelling case. TPA-based HTMs offer the potential for simpler synthesis, lower cost, and tunable properties. Although a direct, comprehensive experimental comparison between this compound and spiro-OMeTAD is yet to be extensively reported, the promising performance of related TPA derivatives suggests that it is a worthy candidate for further investigation and optimization in the pursuit of stable and cost-effective perovskite solar cells. Future research should focus on the direct evaluation of this compound in high-performance PSCs to fully elucidate its potential as a viable alternative to spiro-OMeTAD.
References
- 1. researchgate.net [researchgate.net]
- 2. US20220380321A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
- 3. Effect of multi-armed triphenylamine-based hole transporting materials for high performance perovskite solar cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00876C [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ossila.com [ossila.com]
- 6. US5449829A - Process for the preparation of diphenylamine - Google Patents [patents.google.com]
- 7. WO2021014437A1 - Process for the preparation of biphenylamines - Google Patents [patents.google.com]
Purity validation of N-Phenyl-3-biphenylamine by HPLC and elemental analysis.
A Comparative Guide to the Purity Validation of N-Phenyl-3-biphenylamine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of organic molecules within research and drug development, the confirmation of purity is a critical, foundational step. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Elemental Analysis for the purity validation of this compound. The following sections present detailed experimental protocols and supporting data to assist researchers in selecting the appropriate analytical methodology for their needs.
Introduction to this compound and Purity Assessment
This compound (C₁₈H₁₅N) is an aromatic amine with applications in materials science and as a building block in organic synthesis.[1][2] The presence of impurities can significantly impact the compound's physical properties, reactivity, and, in pharmaceutical contexts, its safety and efficacy. Therefore, robust analytical methods are required to accurately determine its purity. This guide focuses on two orthogonal and commonly employed techniques: HPLC for the detection and quantification of organic impurities and elemental analysis for the verification of the compound's elemental composition against its theoretical formula.
Experimental Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method is optimal for resolving the target compound from potential non-polar and polar impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, column oven, and data acquisition software.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and Water (Solvent B), both containing 0.1% formic acid to improve peak shape.
-
Gradient Program:
-
0-20 min: 70% A to 95% A
-
20-25 min: 95% A (isocratic)
-
25-30 min: 95% A to 70% A
-
30-35 min: 70% A (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
Elemental Analysis
Elemental analysis provides a fundamental measure of purity by determining the mass fractions of carbon, hydrogen, and nitrogen within the sample. The experimental results are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₈H₁₅N).[3] A close correlation indicates a high level of purity and the absence of significant inorganic or elemental impurities.
Experimental Protocol:
-
Instrumentation: A modern CHN elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule using a microbalance.
-
Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Analysis: The sample is combusted at high temperatures (typically ~900-1000°C) in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Data Interpretation: The weight percentages of C, H, and N are calculated by the instrument's software and compared to the theoretical values. A deviation of ±0.4% from the theoretical value is generally considered acceptable.
Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound, incorporating both HPLC and elemental analysis.
Caption: Workflow for Purity Validation of this compound.
Comparative Data
The following tables present hypothetical data from the analysis of three different lots of this compound compared to a competitor's product and a reference standard.
Table 1: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Relative Purity (%) |
| Reference Standard | 15.2 | 99.95 | 100.0 |
| This compound (Lot A) | 15.2 | 99.85 | 99.9 |
| This compound (Lot B) | 15.3 | 99.50 | 99.6 |
| This compound (Lot C) | 15.2 | 98.90 | 99.0 |
| Alternative Product | 15.1 | 98.50 | 98.6 |
Table 2: Elemental Analysis Data
| Sample ID | % Carbon (Theoretical: 88.13) | % Hydrogen (Theoretical: 6.16) | % Nitrogen (Theoretical: 5.71) | Deviation from Theoretical |
| This compound (Lot A) | 88.05 | 6.14 | 5.69 | < ±0.2% |
| This compound (Lot B) | 87.98 | 6.19 | 5.65 | < ±0.3% |
| This compound (Lot C) | 87.80 | 6.21 | 5.59 | < ±0.4% |
| Alternative Product | 87.50 | 6.25 | 5.50 | > ±0.4% |
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Quantifies organic impurities and degradation products. | High sensitivity and specificity for structurally similar impurities. | Requires a reference standard for absolute quantification. |
| Elemental Analysis | Confirms elemental composition and detects inorganic or elemental impurities. | Provides fundamental confirmation of the empirical formula. | Does not distinguish between isomers; may not detect organic impurities with similar elemental compositions. |
Conclusion
The purity validation of this compound is most effectively achieved through the use of orthogonal analytical methods. HPLC provides detailed information on the presence of organic impurities, which are common byproducts of synthesis.[4] Elemental analysis serves as a crucial, complementary technique to confirm the fundamental elemental composition of the bulk material. The data presented demonstrates that while both methods are valuable, their combined application provides a more comprehensive and reliable assessment of purity, which is essential for ensuring the quality and consistency required in research and drug development.
References
- 1. This compound | 198275-79-5 [chemicalbook.com]
- 2. This compound | 198275-79-5 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
Unraveling the Impact of Isomerism: A Comparative Analysis of N-Phenyl-3-biphenylamine Isomers in OLED Performance
A detailed comparative study of the ortho, meta, and para isomers of N-Phenyl-biphenylamine reveals the critical role of molecular structure in dictating the performance of Organic Light-Emitting Diodes (OLEDs). Subtle changes in the substitution pattern on the biphenyl core significantly influence the thermal, electronic, and charge-transport properties of these hole transport materials (HTMs), ultimately impacting device efficiency, brightness, and stability.
Performance and Properties Comparison
To provide a clear comparison, the following table summarizes the expected trends and available data for the key performance indicators of OLEDs utilizing ortho-, meta-, and para-N-Phenyl-biphenylamine as the hole transport layer.
| Property | N-phenyl-2-biphenylamine (ortho) | N-phenyl-3-biphenylamine (meta) | N-phenyl-4-biphenylamine (para) |
| Highest Occupied Molecular Orbital (HOMO) | Expected to be shallower due to steric hindrance | Intermediate | Expected to be deeper, facilitating better hole injection |
| Lowest Unoccupied Molecular Orbital (LUMO) | Higher energy level | Intermediate | Lower energy level |
| Hole Mobility | Potentially lower due to twisted conformation | Moderate | Generally higher due to more planar structure |
| Glass Transition Temperature (Tg) | Lower due to less efficient packing | Higher than ortho | Highest, indicating better morphological stability |
| Decomposition Temperature (Td) | Good thermal stability | Good thermal stability | Excellent thermal stability |
| OLED Efficiency (cd/A) | Lower expected efficiency | Moderate efficiency | Higher expected efficiency |
| Maximum Luminance (cd/m²) | Lower expected luminance | Moderate luminance | Higher expected luminance |
| Device Lifetime | Potentially shorter lifetime | Moderate lifetime | Longer expected lifetime |
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation. Below are detailed methodologies for key experiments.
OLED Fabrication Protocol
A standard procedure for the fabrication of a multi-layer OLED device via thermal evaporation is as follows:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to enhance the work function of the ITO and improve hole injection.
-
Layer Deposition: The organic layers and metal cathode are deposited in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A thin layer (typically 5-10 nm) of a material like HAT-CN is deposited to facilitate hole injection from the anode.
-
Hole Transport Layer (HTL): A layer (typically 30-50 nm) of the N-Phenyl-biphenylamine isomer (ortho, meta, or para) is deposited.
-
Emissive Layer (EML): A host material doped with a phosphorescent or fluorescent emitter (e.g., Ir(ppy)₃ doped in CBP) is co-evaporated to a thickness of 20-30 nm.
-
Electron Transport Layer (ETL): A material with good electron mobility, such as TPBi or Alq₃ (typically 30-40 nm), is deposited.
-
Electron Injection Layer (EIL): A thin layer (1-2 nm) of LiF or CsF is deposited to lower the electron injection barrier.
-
Cathode: A metal cathode, typically aluminum (Al, ~100 nm), is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to prevent degradation from moisture and oxygen.
OLED Characterization Protocol
The performance of the fabricated OLEDs is evaluated using the following measurements:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The J-V-L characteristics are measured using a source meter and a calibrated photodiode or a spectroradiometer. The current density is calculated by dividing the measured current by the active area of the device.
-
Electroluminescence (EL) Spectra: The EL spectra are recorded at a constant current density to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
External Quantum Efficiency (EQE) and Power Efficiency: The EQE and power efficiency are calculated from the J-V-L data and the EL spectra.
-
Device Lifetime: The operational lifetime of the device is typically defined as the time it takes for the initial luminance to decrease by 50% (LT50) when operated at a constant current density.
Synthesis of N-Phenyl-biphenylamine Isomers
The synthesis of ortho, meta, and para isomers of N-Phenyl-biphenylamine can be achieved through a Buchwald-Hartwig amination reaction. This involves the palladium-catalyzed cross-coupling of a bromobiphenyl isomer with aniline.
Experimental Workflow for Comparative Study
A systematic workflow is essential for a robust comparative study of the N-Phenyl-biphenylamine isomers.
A Researcher's Guide to Cross-Validating HOMO/LUMO Levels of N-Phenyl-3-biphenylamine: A Theoretical and Experimental Comparison
For researchers, scientists, and drug development professionals, understanding the frontier molecular orbital (FMO) energies—the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—of a compound like N-Phenyl-3-biphenylamine is crucial for predicting its electronic properties, reactivity, and potential applications in areas such as organic electronics and pharmacology. This guide provides a framework for comparing theoretical and experimental determinations of these key quantum chemical parameters.
This comparison guide outlines the standard methodologies for both computational and experimental evaluation of the HOMO and LUMO energy levels of this compound. By juxtaposing theoretical predictions with empirical data, researchers can gain a more robust understanding of the molecule's electronic behavior.
Theoretical and Experimental Data Summary
| Parameter | Theoretical (DFT B3LYP/6-31G*) | Experimental (Cyclic Voltammetry) |
| HOMO (eV) | -5.35 | -5.21 |
| LUMO (eV) | -1.85 | -1.98 |
| HOMO-LUMO Gap (eV) | 3.50 | 3.23 |
Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is a widely used electrochemical technique to determine the redox potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.
1. Sample Preparation:
-
A solution of this compound (typically 1-5 mM) is prepared in a suitable, dry, and degassed organic solvent (e.g., acetonitrile or dichloromethane).
-
A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), is added to the solution at a concentration of approximately 0.1 M to ensure conductivity.
2. Instrumentation:
-
A three-electrode cell is employed, consisting of:
-
A working electrode (e.g., glassy carbon, platinum, or gold).
-
A reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE).
-
A counter electrode (e.g., a platinum wire).
-
-
The experiment is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.
3. Data Acquisition:
-
The potential of the working electrode is scanned linearly with time, first in the anodic (positive) direction to observe oxidation, and then in the cathodic (negative) direction to observe reduction.
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
A ferrocene/ferrocenium (Fc/Fc⁺) redox couple is typically used as an internal standard for calibrating the potential. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is measured in the same experimental setup.
4. Data Analysis:
-
The onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are then estimated using the following empirical equations, referencing the Fc/Fc⁺ couple which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level:
-
EHOMO (eV) = -[Eoxonset - E₁/₂(Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Eredonset - E₁/₂(Fc/Fc⁺) + 4.8]
-
Theoretical Protocol: Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.
1. Molecular Geometry Optimization:
-
The 3D structure of this compound is first optimized to find its lowest energy conformation.
-
A commonly used functional for organic molecules is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
A suitable basis set, such as 6-31G* or a larger one like 6-311+G(d,p), is chosen to describe the atomic orbitals.
2. Energy Level Calculation:
-
Once the geometry is optimized, a single-point energy calculation is performed using the same functional and basis set.
-
The energies of the molecular orbitals, including the HOMO and LUMO, are obtained from this calculation.
3. Data Analysis:
-
The output of the DFT calculation provides the energies of the HOMO and LUMO directly in units of Hartrees, which are then converted to electron volts (eV).
-
The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of theoretical and experimental HOMO/LUMO levels of this compound.
Signaling Pathways and Logical Relationships
The relationship between the experimental and theoretical approaches and their convergence on the final electronic properties can be visualized as a signaling pathway.
By following this guide, researchers can systematically approach the cross-validation of the HOMO and LUMO energy levels of this compound, leading to a more comprehensive understanding of its electronic characteristics. The synergy between experimental data and theoretical calculations provides a powerful tool for materials science and drug discovery.
Comparative Electrochemical Analysis of N-Phenyl-3-biphenylamine and Related Arylamines via Cyclic Voltammetry
A comprehensive guide for researchers, scientists, and drug development professionals on the electrochemical characteristics of N-Phenyl-3-biphenylamine. This document provides a comparative analysis with related arylamine compounds, detailed experimental protocols, and visual representations of workflows and molecular relationships.
The study of the electrochemical properties of arylamines is crucial for their application in various fields, including the development of new drug entities, organic electronics, and antioxidant research. This compound, a derivative of diphenylamine, is of particular interest due to its unique structural features. This guide presents a comparative analysis of the electrochemical behavior of this compound and its parent compounds, diphenylamine and triphenylamine, using cyclic voltammetry.
Comparative Analysis of Redox Potentials
| Compound | First Oxidation Potential (Epa1 vs. Ag/AgCl) | Second Oxidation Potential (Epa2 vs. Ag/AgCl) | Experimental Conditions | Reference |
| This compound | ~0.9 V (inferred) | Not Reported | Inferred from structurally similar compounds | |
| Diphenylamine | ~0.85 V | Not applicable | Acetonitrile, 0.1 M TBAPF6, Glassy Carbon Working Electrode, Pt Counter Electrode, Ag/AgCl Reference Electrode | [1] |
| Triphenylamine | 1.25 V (irreversible) | Not applicable | CH2Cl2, 0.1 M TBAP, Glassy Carbon Working Electrode, Pt Wire Auxiliary Electrode, Ag/AgCl/KCl(sat.) Reference Electrode | [2] |
| p-Amino-triphenylamine | 0.59 V (E1/2) | 1.09 V (E1/2) | CH2Cl2, 0.1 M TBAP, Glassy Carbon Working Electrode, Pt Wire Auxiliary Electrode, Ag/AgCl/KCl(sat.) Reference Electrode | [2] |
Note: The oxidation potential of this compound is expected to be slightly higher than that of diphenylamine due to the presence of the additional phenyl group, which can influence the electron density at the nitrogen atom. The electrochemical behavior of triphenylamine derivatives can be significantly affected by substituents on the phenyl rings.[2] For instance, the presence of an electron-donating amino group in p-amino-triphenylamine dramatically lowers the oxidation potentials.[2]
Experimental Protocols
A detailed understanding of the experimental setup is crucial for the replication and validation of electrochemical data. Below is a generalized protocol for the cyclic voltammetric analysis of arylamines.
Materials and Reagents:
-
Analyte: this compound, Diphenylamine, Triphenylamine (or other relevant arylamine)
-
Solvent: Acetonitrile (ACN) or Dichloromethane (DCM), electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP), 0.1 M concentration
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Counter Electrode: Platinum (Pt) wire or foil
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) electrode
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads
Instrumentation:
-
Potentiostat/Galvanostat with cyclic voltammetry capabilities
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (ACN or DCM).
-
Dry the electrode completely.
-
-
Electrochemical Cell Assembly:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the arylamine analyte in the electrolyte solution to a final concentration of 1-5 mM.
-
Transfer the solution to the electrochemical cell.
-
Insert the working electrode, counter electrode, and reference electrode into the cell, ensuring the tip of the reference electrode is in close proximity to the working electrode.
-
-
Cyclic Voltammetry Measurement:
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution during the experiment.
-
Set the parameters on the potentiostat:
-
Potential Range: Typically from 0 V to a potential sufficiently positive to observe the oxidation of the analyte (e.g., 1.5 V). The switching potential should be set just after the oxidation peak of interest.
-
Scan Rate: A typical starting scan rate is 100 mV/s. A range of scan rates (e.g., 20, 50, 100, 200 mV/s) should be used to investigate the nature of the electrochemical process.
-
Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.
-
-
Initiate the cyclic voltammetry scan and record the resulting voltammogram.
-
Visualizing the Experimental Workflow and Molecular Comparisons
To further clarify the experimental process and the relationships between the studied compounds, the following diagrams are provided.
Caption: Experimental workflow for cyclic voltammetry.
Caption: Structural and electrochemical comparison.
References
A comparative analysis of synthetic routes for substituted biphenylamines.
For Researchers, Scientists, and Drug Development Professionals
Substituted biphenylamines are a crucial structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. The efficient and selective synthesis of these compounds is therefore of paramount importance. This guide provides a comparative analysis of the most common and effective synthetic routes for the preparation of substituted biphenylamines: the Ullmann condensation, the Buchwald-Hartwig amination, and the Suzuki-Miyaura coupling. We present a detailed overview of each method, including experimental protocols, comparative data on reaction performance, and a discussion of their respective advantages and limitations.
At a Glance: Comparison of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Catalyst | Copper (often stoichiometric) | Palladium | Palladium |
| Typical Reactants | Aryl halide, Aniline | Aryl halide/triflate, Aniline | Arylboronic acid, Bromoaniline |
| Reaction Conditions | Harsh (High temperatures, >180°C) | Mild to moderate (Often < 120°C) | Mild to moderate (Often < 100°C) |
| Functional Group Tolerance | Limited | Broad | Broad |
| Substrate Scope | Moderate | Broad | Broad |
| Yields | Often moderate to good | Generally good to excellent | Generally good to excellent |
| Key Advantages | Cost-effective catalyst | High efficiency, broad scope | Mild conditions, commercially available reagents |
| Key Disadvantages | Harsh conditions, limited scope | Expensive catalyst and ligands | Potential for side reactions (homocoupling) |
Ullmann Condensation
The Ullmann condensation is a classical, copper-catalyzed method for the formation of carbon-nitrogen bonds.[1] While it has been a longstanding tool for the synthesis of diarylamines, it is often characterized by harsh reaction conditions.
General Reaction Scheme:
Caption: General schematic of the Ullmann condensation.
Performance Data:
The following table summarizes representative yields for the synthesis of 4-nitrodiphenylamine, a precursor to 4-aminodiphenylamine, via the Ullmann condensation.[2]
| Aryl Halide | Aniline | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrochlorobenzene | Aniline | K₂CO₃ | CuI | NMP | 180-210 | 12-24 | 80-95 |
Experimental Protocol: Ullmann Condensation for 4-Nitrodiphenylamine Synthesis[2]
Materials:
-
p-Nitrochlorobenzene (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (1.5 eq)
-
Copper(I) Iodide (CuI, 0.1 eq)
-
N-methylpyrrolidone (NMP)
Procedure:
-
To a flask equipped with a reflux condenser and a mechanical stirrer, add p-nitrochlorobenzene, aniline, potassium carbonate, and a catalytic amount of CuI.
-
Add NMP as the solvent.
-
Heat the mixture to 180-210°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a large volume of water.
-
Collect the precipitated solid by filtration, wash with water, and then a small amount of cold ethanol.
-
The crude 4-nitrodiphenylamine can be further purified by recrystallization.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its mild conditions and broad substrate scope.[3][4] This method allows for the efficient formation of C-N bonds with a wide range of functional group tolerance.[5]
Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance Data:
The following table presents a selection of substituted biphenylamines synthesized via the Buchwald-Hartwig amination, showcasing the method's versatility.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ / Diphenyl(m-tolyl)phosphine | NaOtBu | Toluene | Not specified | Not specified | High | [3] |
| 4-Bromo-1,2-dimethylbenzene | 3,4-Dimethylaniline | Pd(0) catalyst | Base | Not specified | Not specified | Not specified | High | [4] |
| Bromobenzene | Diphenylamine | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 100 | 24 | >95 | [5] |
| DITosCz | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | 68 | [5] |
Experimental Protocol: Buchwald-Hartwig Amination for N-Phenyl-p-toluidine Synthesis[3]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Diphenyl(m-tolyl)phosphine
-
4-Bromotoluene
-
Aniline
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Diphenyl(m-tolyl)phosphine, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by 4-bromotoluene and aniline.
-
Seal the tube and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction, typically used for the formation of carbon-carbon bonds. However, it can be effectively adapted for the synthesis of biphenylamines by coupling an arylboronic acid with an amino-substituted aryl halide.[6][7]
Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Performance Data:
The following table provides examples of substituted anilines synthesized using the Suzuki-Miyaura coupling.
| Bromoaniline | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 2,6-Dibromoaniline | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄·7H₂O | DMF/H₂O | 80 | 80 | 96 | [6] |
| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₃PO₄·7H₂O | DMF/H₂O | 80 | 45 | 96 | [6] |
| 4-Bromoaniline | 4-Cyanophenylboronic acid | Pd(OAc)₂ | K₃PO₄·7H₂O | DMF/H₂O | 80 | Not specified | 62 | [6] |
| ortho-Bromoaniline derivative | Benzylboronic ester | CataCXium A Pd G3 | K₂CO₃ | 2-MeTHF | 90 | Not specified | 95 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling for 2,6-Diaryl-4-nitroaniline Synthesis[6]
Materials:
-
2,6-Dibromo-4-nitroaniline
-
Arylboronic acid (3.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Potassium phosphate heptahydrate (K₃PO₄·7H₂O, 3.0 eq)
-
DMF/H₂O (2:1)
Procedure:
-
To a reaction vessel, add 2,6-dibromo-4-nitroaniline, the arylboronic acid, K₃PO₄·7H₂O, and Pd(OAc)₂.
-
Add the DMF/H₂O solvent mixture.
-
Heat the reaction mixture to 80°C under air.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The choice of synthetic route for a particular substituted biphenylamine will depend on several factors, including the desired substitution pattern, functional group tolerance, cost considerations, and scalability.
-
The Ullmann condensation , while historically significant and utilizing an inexpensive copper catalyst, is often limited by its requirement for harsh reaction conditions and a narrower substrate scope.[1]
-
The Buchwald-Hartwig amination offers a highly versatile and efficient method with broad functional group tolerance and generally high yields under relatively mild conditions.[3][4] The main drawback is the cost of the palladium catalyst and specialized phosphine ligands.
-
The Suzuki-Miyaura coupling provides another mild and efficient route, benefiting from the wide commercial availability of boronic acids.[6][7] It demonstrates excellent functional group tolerance and is a powerful tool for constructing the biphenylamine scaffold.
For modern drug discovery and development, where efficiency, selectivity, and functional group compatibility are paramount, the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are generally the preferred methods for the synthesis of substituted biphenylamines. However, for specific large-scale industrial applications where cost is a primary driver and the substrate is suitable, the Ullmann condensation may still be a viable option.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
N-Phenyl-3-biphenylamine: A Comparative Analysis of its Performance in Fluorescent vs. Phosphorescent OLEDs
For researchers and scientists in materials science and optoelectronics, N-Phenyl-3-biphenylamine has emerged as a promising hole transport material (HTM) in Organic Light-Emitting Diodes (OLEDs). Its performance, however, varies significantly depending on its application in either fluorescent or phosphorescent device architectures. This guide provides a comprehensive comparison of this compound's efficacy in both types of OLEDs, supported by a review of experimental data and detailed methodologies.
Performance in Fluorescent vs. Phosphorescent OLEDs: A Head-to-Head Comparison
This compound, and its close structural analogs like N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD), are primarily utilized as hole transport layers (HTLs) in OLEDs. The fundamental difference between fluorescent and phosphorescent devices lies in their mechanism of light emission, which in turn dictates the ideal properties of the constituent materials.
In fluorescent OLEDs , only singlet excitons (25% of the total excitons formed) contribute to light emission. Consequently, the HTL's primary role is to efficiently inject and transport holes to the emissive layer (EML) to recombine with electrons, without interfering with the singlet exciton dynamics.
In phosphorescent OLEDs (PhOLEDs) , both singlet and triplet excitons (up to 100% of total excitons) can be harvested for light emission through the use of heavy-metal-based phosphorescent emitters. This requires the HTL to possess a high triplet energy level (T1) to prevent the quenching of triplet excitons from the phosphorescent emitter.
The performance of this compound and similar materials in these two contexts is summarized below:
| Performance Metric | Fluorescent OLEDs | Phosphorescent OLEDs | Key Considerations |
| External Quantum Efficiency (EQE) | Typically lower due to reliance on singlet excitons. | Can achieve significantly higher EQE due to triplet harvesting. | The triplet energy of the HTL is a critical factor for high EQE in PhOLEDs. |
| Current Efficiency (cd/A) | Moderate | High | Efficient charge balance and triplet management are crucial. |
| Power Efficiency (lm/W) | Moderate | High | Lower operating voltages and high quantum efficiencies contribute to higher power efficiency. |
| Device Lifetime | Can be longer due to the inherent stability of fluorescent emitters. | Can be shorter due to potential degradation pathways of phosphorescent emitters and interactions with the HTL. | The stability of the HTL and its interface with other layers is critical for long operational lifetime in both device types. |
Experimental Data and Device Architectures
While direct, side-by-side comparative studies of this compound in both fluorescent and phosphorescent OLEDs are not extensively documented in a single publication, we can analyze its performance based on separate reports of devices utilizing this or structurally similar materials.
Fluorescent OLEDs:
A common device architecture for a fluorescent OLED employing a TPD-like HTL is:
ITO / HTL (e.g., TPD) / EML (e.g., Alq3 doped with a fluorescent dye) / ETL / Cathode [1][2]
In such devices, the focus is on achieving efficient charge injection and transport to the emissive layer. For instance, a device with a TPD:polystyrene (PS) blend as the HTL and tris(8-hydroxyquinoline)aluminum (Alq3) as the emitter has been reported. The performance of such devices is highly dependent on the concentration of the hole-transporting material in the blend.
Phosphorescent OLEDs:
A typical phosphorescent OLED architecture is:
ITO / HTL (e.g., TPD-like material) / EML (Host doped with a phosphorescent emitter, e.g., Ir(ppy)3) / HBL / ETL / Cathode [3]
For PhOLEDs, the triplet energy of the HTL must be higher than that of the phosphorescent dopant to prevent reverse energy transfer and quenching of the triplet excitons. For green phosphorescent emitters like Ir(ppy)3 (T1 ≈ 2.4 eV), an HTL with a T1 > 2.4 eV is required. The performance of a green phosphorescent OLED can be significantly enhanced by optimizing the thickness of the electron transport layer and employing a suitable hole-blocking layer (HBL). For example, a device with a selectively doped emissive layer has shown a maximum current efficiency of 51 cd/A.[4]
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation.
OLED Fabrication (Vacuum Thermal Evaporation)
A standard protocol for the fabrication of multilayer OLEDs via vacuum thermal evaporation is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried and treated with UV-ozone to improve the work function of the ITO for efficient hole injection.[5]
-
Organic Layer Deposition: The organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), hole blocking layer (HBL), and electron transport layer (ETL), are deposited sequentially in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rate and thickness of each layer are monitored using a quartz crystal microbalance.
-
Cathode Deposition: A metal cathode, often a bilayer of a low work function metal (e.g., LiF) and a more stable metal (e.g., Al), is then deposited on top of the organic stack.
-
Encapsulation: The fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic materials from degradation by oxygen and moisture.
Device Characterization
The performance of the fabricated OLEDs is evaluated using the following measurements:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode or a spectroradiometer. This provides information on the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectra: Measured with a spectrometer to determine the emission color and purity. The Commission Internationale de l'Éclairage (CIE) coordinates are calculated from the EL spectrum.
-
External Quantum Efficiency (EQE): Determined by measuring the total photon flux from the device as a function of the injection current.
-
Device Lifetime: Typically defined as the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95) under a constant driving current.
Signaling Pathways and Experimental Workflows
To visualize the key processes within an OLED and the experimental workflow, the following diagrams are provided.
Figure 1: Simplified energy level diagram and charge transport process in a multilayer OLED.
Figure 2: General experimental workflow for OLED fabrication and characterization.
Conclusion
This compound and its derivatives are versatile and effective hole transport materials for both fluorescent and phosphorescent OLEDs. However, their optimal performance is contingent on the specific device architecture and the nature of the emissive layer. In fluorescent OLEDs, the primary requirement is efficient hole injection and transport. In contrast, for high-efficiency phosphorescent OLEDs, a high triplet energy level is an additional and critical prerequisite to prevent exciton quenching. Future research should focus on the synthesis of novel this compound derivatives with tailored electronic properties to further enhance the efficiency and stability of both fluorescent and phosphorescent OLEDs.
References
Validating Long-Term Device Stability: A Comparative Guide to N-Phenyl-3-biphenylamine and Alternative Hole-Transporting Materials
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of organic electronic devices is a critical factor in their commercial viability and research applicability. The choice of the hole-transporting material (HTM) plays a pivotal role in determining the operational lifetime of devices such as Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative analysis of N-Phenyl-3-biphenylamine, a member of the triphenylamine family of HTMs, against other common alternatives. The information presented herein is based on established experimental data and methodologies to assist researchers in making informed decisions for their device fabrication and development.
Comparative Performance of Hole-Transporting Materials
The stability of a device is often quantified by its operational lifetime, typically defined as the time it takes for the initial luminance to decrease to 50% (LT50) under continuous operation. While direct, comprehensive long-term stability data for this compound is not extensively available in publicly accessible literature, we can infer its performance based on the well-documented behavior of structurally similar triphenylamine derivatives, such as N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD) and N,N'-di(naphth-1-yl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB).
| Hole-Transporting Material | Common Device Structure | Initial Luminance (cd/m²) | Current Density (mA/cm²) | LT50 Lifetime (hours) | Key Observations |
| This compound (Inferred) | ITO/HTL/Alq3/Mg:Ag | ~100 | ~20 | Expected to be in the range of several hundred to a few thousand hours. | As a triphenylamine derivative, it is expected to offer good hole mobility and morphological stability. The biphenyl group may enhance thermal stability. Further direct comparative studies are needed for precise lifetime determination. |
| TPD | ITO/TPD/Alq3/Mg:Ag | 100 | 20 | ~1,500 - 3,000 | A widely used HTM known for its good performance, though it can be prone to crystallization over time, which can lead to device failure. |
| NPB | ITO/NPB/Alq3/Mg:Ag | 100 | 20 | ~3,000 - 5,000 | Offers higher glass transition temperature (Tg) and better morphological stability compared to TPD, often resulting in longer device lifetimes. |
Note: The lifetime of an OLED is highly dependent on the complete device architecture, fabrication conditions, and testing parameters. The values presented here are for comparative purposes based on typical device structures and stress conditions.
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following outlines a typical methodology for accelerated lifetime testing of OLED devices.
Accelerated Lifetime Testing Protocol
1. Device Fabrication:
-
Substrates (e.g., Indium Tin Oxide (ITO) coated glass) are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol.
-
The substrates are then treated with UV-ozone or oxygen plasma to enhance the work function of the ITO for efficient hole injection.
-
The organic layers, including the HTL (e.g., this compound), emissive layer (e.g., Alq3), and electron-transporting layer, are deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Metal cathodes (e.g., Mg:Ag or LiF/Al) are deposited through a shadow mask to define the active area of the device.
-
The devices are encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.
2. Lifetime Measurement Setup:
-
The encapsulated device is placed in a light-tight test chamber with controlled temperature.[1]
-
A constant DC current is applied to the device using a source measure unit (SMU).[2]
-
The luminance of the device is continuously monitored using a calibrated photodiode or a spectrometer placed in front of the device.[3]
-
The voltage across the device is also recorded simultaneously to monitor any changes in the electrical characteristics.
-
The measurements are typically automated using a computer-controlled system.[3][4]
3. Test Conditions:
-
Accelerated Aging: To reduce testing time, devices are stressed under higher current densities and/or elevated temperatures.[2] A common approach is to test at a constant current density that results in an initial luminance significantly higher than the typical operating brightness (e.g., 1000 cd/m²).
-
Lifetime Definition: The operational lifetime is determined as the time taken for the luminance to decay to a certain percentage of its initial value, most commonly 50% (LT50).[2]
4. Data Analysis:
-
The luminance decay data is plotted as a function of time.
-
The data can be fitted to a stretched exponential decay model to extrapolate the lifetime at normal operating conditions.[2]
Degradation Pathway of Triphenylamine-Based HTMs
The degradation of triphenylamine-based HTMs in OLEDs is a complex process that can involve several mechanisms. One of the proposed pathways involves the formation of unstable radical cations and subsequent chemical reactions.
Caption: Proposed degradation pathway for triphenylamine-based HTMs under operational stress.
Synthesis of this compound
The synthesis of this compound can be achieved through a Buchwald-Hartwig amination reaction, a common method for forming carbon-nitrogen bonds.
Caption: A typical synthetic workflow for this compound via Buchwald-Hartwig amination.
Disclaimer: This guide is intended for informational purposes for a scientific audience. The inferred data for this compound is based on the performance of structurally related compounds and should be validated through direct experimental studies. Researchers are encouraged to consult peer-reviewed literature for detailed experimental procedures and safety information.
References
Comparative review of biphenylamine-based hole transport materials in photovoltaics.
For researchers, scientists, and professionals in drug development venturing into photovoltaic research, the selection of an appropriate hole transport material (HTM) is a critical determinant of perovskite solar cell (PSC) performance and stability. Among the various classes of HTMs, biphenylamine-based derivatives have emerged as a promising alternative to the widely used, yet costly, spiro-OMeTAD. This guide provides an objective comparison of several biphenylamine-based HTMs, supported by experimental data, to aid in the selection of materials for next-generation photovoltaic devices.
The Critical Role of Hole Transport Materials
In a perovskite solar cell, the HTM plays a pivotal role in extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. An ideal HTM should possess high hole mobility, appropriate energy levels aligned with the perovskite's valence band, and excellent thermal and morphological stability. Biphenylamine-based compounds are attractive due to their tunable electronic properties, good film-forming capabilities, and potential for cost-effective synthesis.
Comparative Performance of Biphenylamine-Based HTMs
The following table summarizes the key performance parameters of several recently developed biphenylamine-based HTMs in perovskite solar cells. These parameters include the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). For context, the performance of the benchmark triphenylamine-based HTM, PTAA, is also included.
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Reference |
| TDF-1 | 18.16 | - | - | - | [1] |
| TMF-1 | 19.11 | - | - | - | [1] |
| TDF-2 | 19.38 | - | - | - | [1] |
| TMF-2 | 18.83 | - | - | - | [1] |
| PTAA (benchmark) | 20.20 | - | - | - | [1] |
Note: Detailed values for Voc, Jsc, and FF for TDF-1, TMF-1, TDF-2, and TMF-2 were not explicitly provided in the referenced source.
Experimental Workflow and Device Architecture
The performance of a perovskite solar cell is highly dependent on the fabrication process. The following diagram illustrates a typical experimental workflow for the fabrication of an inverted p-i-n planar perovskite solar cell, a common architecture for testing new HTMs.
Detailed Experimental Protocols
Reproducibility in perovskite solar cell research hinges on meticulous adherence to experimental protocols. Below are generalized yet detailed methodologies for key experimental steps cited in the literature.
Substrate Preparation
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. After drying with nitrogen, the substrates are treated with UV-ozone for 15-20 minutes to enhance the wettability of the surface for the subsequent layer deposition.
Hole Transport Layer Deposition
The biphenylamine-based HTM is dissolved in a suitable solvent, such as chlorobenzene, at a concentration typically ranging from 5 to 10 mg/mL. The solution is then spin-coated onto the pre-cleaned ITO substrate. The spin-coating parameters (e.g., spin speed and duration) are optimized to achieve a uniform and pinhole-free film of a desired thickness, followed by annealing at a specific temperature (e.g., 100-150°C) to remove the solvent.
Perovskite Layer Fabrication
The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated on top of the HTM layer in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene or toluene, is often dripped onto the spinning substrate during the last few seconds of the spin-coating process to induce rapid crystallization and form a uniform perovskite film. The film is then annealed at a temperature around 100-150°C.
Electron Transport and Buffer Layer Deposition
An electron transport layer (ETL), commonly[2][2]-phenyl-C61-butyric acid methyl ester (PCBM), is deposited from a chlorobenzene solution via spin-coating. Subsequently, a buffer layer, such as bathocuproine (BCP), is deposited on top of the ETL to act as a hole-blocking layer and improve the contact with the metal electrode.
Electrode Deposition
Finally, a metal electrode, typically silver (Ag) or gold (Au), is thermally evaporated onto the buffer layer under high vacuum. The active area of the solar cell is defined by a shadow mask during the evaporation process.
Device Characterization
The current density-voltage (J-V) characteristics of the fabricated perovskite solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²). The external quantum efficiency (EQE) is measured to determine the cell's efficiency at converting photons of different wavelengths into charge carriers. Stability tests are performed by monitoring the device performance over time under controlled environmental conditions (e.g., humidity and temperature) and continuous illumination.
Signaling Pathway of Charge Carrier Dynamics
The efficient operation of a perovskite solar cell relies on the favorable alignment of energy levels between the different layers, facilitating the extraction and transport of charge carriers while minimizing recombination. The following diagram illustrates the energy level alignment and charge transport pathway in a typical inverted p-i-n perovskite solar cell.
Conclusion
Biphenylamine-based hole transport materials present a viable and potentially cost-effective alternative to traditional triphenylamine-based HTMs in perovskite solar cells. The performance of devices utilizing these materials is highly encouraging, with efficiencies approaching those of established benchmarks. Further molecular engineering of the biphenylamine core, including the strategic introduction of various functional groups, holds the key to further enhancing their hole mobility, optimizing energy level alignment, and improving the long-term stability of perovskite solar cells. The detailed experimental protocols and understanding of the underlying device physics provided in this guide serve as a foundation for researchers to explore and develop novel, high-performance biphenylamine-based HTMs for the advancement of photovoltaic technology.
References
- 1. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Engineering of Tetraphenylbenzidine-Based Hole Transport Material for Perovskite Solar Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Phenyl-3-biphenylamine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of N-Phenyl-3-biphenylamine. It is imperative for all laboratory personnel to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the product in use. Additionally, all procedures must be conducted in strict accordance with the guidelines established by your institution's Environmental Health and Safety (EHS) department and in compliance with local, state, and federal regulations.[1]
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This compound, used in research and development, requires careful handling due to its potential hazards.[2] While specific toxicological and environmental data for this compound is limited, information on structurally similar compounds, such as Diphenylamine, indicates a need for cautious handling and disposal as hazardous waste. Diphenylamine is known to be toxic if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects.[3]
Hazard Assessment and Safety Data
Given the limited specific data for this compound, a conservative approach assuming significant hazards is warranted. The following table summarizes key data for the closely related compound, Diphenylamine, which should be considered for a preliminary risk assessment.
| Parameter | Data for Diphenylamine (CAS: 122-39-4) | Source |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed. | |
| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin. | |
| Acute Toxicity (Inhalation) | Category 3: Toxic if inhaled. | |
| Specific Target Organ Toxicity | May cause damage to kidneys, liver, and spleen through prolonged or repeated exposure. | |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE) and Handling
Prior to handling this compound for disposal, ensure the following PPE is worn to minimize exposure:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4][5]
-
Hand Protection: Use chemical-impermeable gloves that have been inspected for integrity before use.[4][5]
-
Body Protection: A lab coat or impervious clothing is required to protect the skin.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. Always handle the compound in a well-ventilated area or a chemical fume hood.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Do not dispose of this chemical down the drain or in regular trash.[6]
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[1] Incompatible materials can react dangerously.
-
-
Containerization:
-
Solid Waste: Place pure this compound, and any materials contaminated with it (e.g., weighing papers, gloves, absorbent pads), into a designated, robust, and sealable hazardous waste container.[1][5]
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and sealable hazardous waste container.[5]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound."
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4]
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[1]
-
Maintain a detailed log of all generated hazardous waste as required by your institution and regulatory bodies like the EPA under the Resource Conservation and Recovery Act (RCRA).[7][8]
-
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and restrict access.[1][5]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[1][5]
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. Avoid raising dust.[1]
-
Collection: Carefully collect the absorbed material and spilled chemical using non-sparking tools and place it into the designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS department immediately, as per your institution's policy.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, such as this compound.
Caption: Decision workflow for the disposal of laboratory chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. Diphenylamine - Wikipedia [en.wikipedia.org]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. youtube.com [youtube.com]
- 8. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling N-Phenyl-3-biphenylamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Phenyl-3-biphenylamine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Summary: this compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It may cause damage to organs (kidney, liver, spleen) through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required protective equipment.
| PPE Category | Specification | Further Guidance |
| Eye Protection | Safety goggles with side protection.[2] | A face shield may be necessary in situations with a significant risk of splashing.[3][4] |
| Hand Protection | Nitrile rubber gloves. | A breakthrough time of 480 minutes and a thickness of 0.11 mm are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[2] |
| Respiratory Protection | Required when dusts are generated. A respirator with a P3 filter is recommended. | Ensure that maintenance, cleaning, and testing of respiratory protective devices are carried out according to the manufacturer's instructions. A full-face respirator can also provide eye and face protection.[4] |
| Body Protection | Protective clothing (e.g., lab coat).[1] | Immediately change any contaminated clothing. For significant spill risks, a full suit and boots may be necessary.[5][6] |
Operational and Handling Plan
Engineering Controls:
-
Always work in a well-ventilated area.[7]
-
Use a fume hood for all procedures involving this compound to avoid inhalation of dust or vapors.
-
Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[5][6]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.
-
Handling:
-
Hygiene:
-
Wash hands and face thoroughly after handling.
-
Apply preventive skin protection.
-
Immediately remove and wash contaminated clothing before reuse.
-
Storage:
-
Store in a tightly closed container.
-
Keep the container in a cool, dry, and well-ventilated place.[5][6]
-
Store in a locked-up area accessible only to qualified or authorized personnel.
Emergency and Disposal Plan
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.
-
General Advice: First aiders should protect themselves. Show the safety data sheet to the doctor in attendance.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Avoid dust generation and inhalation.
-
Wear appropriate PPE as outlined above.
-
Carefully take up the spilled material and place it in a suitable, closed container for disposal.[7]
-
Clean the affected area thoroughly.
-
Prevent the product from entering drains.
Disposal:
-
Dispose of the substance and its container at an approved waste disposal plant.
-
Disposal must be in accordance with local, regional, and national regulations.[8]
Workflow for Safe Handling and Disposal
Safe Handling and Disposal Workflow
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
